3-(3,5-Difluorophenoxy)propan-1-amine: Chemical Structure, Physicochemical Properties, and Applications
Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into organic frameworks is a cornerstone of drug discovery. 3-(3,5-Difluorophenoxy)propan-1-amine (often handled as its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into organic frameworks is a cornerstone of drug discovery. 3-(3,5-Difluorophenoxy)propan-1-amine (often handled as its hydrochloride salt, CAS: 1864057-12-4) is a highly specialized, fluorinated building block[1]. Belonging to the phenoxypropylamine class, this compound serves as a critical synthetic intermediate for developing central nervous system (CNS) therapeutics, structurally echoing the pharmacophores of established monoamine reuptake inhibitors[2]. This technical guide explores its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven protocols for its synthesis and validation.
Molecular Identity and Physicochemical Profile
The utility of 3-(3,5-Difluorophenoxy)propan-1-amine stems from its balanced physicochemical profile, which is optimized for both synthetic tractability and favorable pharmacokinetic predictions. The presence of the primary amine provides a functional handle for further derivatization (e.g., reductive amination, amide coupling), while the difluorophenoxy ether dictates the molecule's lipophilicity and metabolic stability.
The Rationale for Fluorination: Causality in Drug Design
In drug design, experimental choices such as the specific placement of halogen atoms are never arbitrary. The 3,5-difluoro substitution pattern on the phenoxy ring provides three distinct, causality-driven advantages for downstream drug development:
Metabolic Shielding (CYP450 Resistance): The electron-withdrawing nature of the fluorine atoms significantly deactivates the aromatic ring against electrophilic attack. By occupying the meta positions, the fluorine atoms inductively protect the ortho and para positions, drastically reducing the molecule's susceptibility to cytochrome P450-mediated aromatic hydroxylation.
Lipophilicity Modulation: Fluorination increases the partition coefficient (LogP). For CNS-active derivatives, this enhanced lipophilicity is critical for driving passive diffusion across the blood-brain barrier (BBB).
Conformational and Target Anchoring: The highly electronegative fluorine atoms can participate in orthogonal multipolar interactions with the amide backbones of target proteins (e.g., monoamine transporters), thereby improving binding affinity.
Caption: Pharmacophore contributions of the functional groups in the compound.
Experimental Methodology: Synthesis and Validation
To ensure high scientific integrity and reproducibility, the synthesis of 3-(3,5-Difluorophenoxy)propan-1-amine must be approached as a self-validating system. The most robust method for generating this building block is via a Williamson ether synthesis followed by acidic deprotection.
Step-by-Step Synthetic Protocol
Step 1: Williamson Ether Alkylation
Reaction: Dissolve 3,5-difluorophenol (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere.
Activation: Add anhydrous potassium carbonate (K2CO3, 2.0 eq). Stir the suspension at room temperature for 15 minutes to generate the reactive phenoxide anion.
Coupling: Introduce N-Boc-3-bromopropylamine (1.1 eq) dropwise. Elevate the reaction temperature to 80°C and stir for 12 hours.
Workup: Quench the reaction with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the Boc-protected intermediate.
Step 2: Acidic Deprotection and Salt Formation
Cleavage: Dissolve the crude Boc-protected intermediate in a minimal amount of dichloromethane (DCM). Slowly add a solution of 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.
Precipitation: As the Boc group is cleaved (releasing isobutylene and CO2 gas), the hydrochloride salt of the product will begin to precipitate.
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether, filter, and dry under a high vacuum to yield 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride as a highly pure white solid[1].
Caption: Step-by-step synthetic workflow for 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride.
Self-Validating Analytical Checks
To guarantee the trustworthiness of the protocol, the following self-validating checks should be employed:
TLC Monitoring: The completion of Step 2 is validated by the complete disappearance of the high-Rf Boc-intermediate spot on silica gel (visualized via UV and ninhydrin stain).
FTIR Spectroscopy: Successful deprotection is confirmed by the loss of the strong carbamate carbonyl stretch (~1700 cm⁻¹) and the appearance of a broad, intense ammonium (NH3⁺) stretch spanning 3000–2800 cm⁻¹.
19F-NMR: The integrity of the difluoro motif must be confirmed via ¹⁹F-NMR, which should present a distinct multiplet characteristic of meta-substituted fluorine atoms on a phenoxy ring, ensuring no defluorination occurred during the basic alkylation step.
References[4] PubChem Compound Summary for C9H11F2NO, National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/[2] PPPA (drug), Wikipedia, https://en.wikipedia.org/wiki/PPPA_(drug)[3] Fluorinated Amine Building Blocks, MilliporeSigma, https://www.sigmaaldrich.com/[1] 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride (CAS#:1864057-12-4), Chemsrc, https://www.chemsrc.com/
Physicochemical Profiling and Analytical Characterization of 3-(3,5-Difluorophenoxy)propan-1-amine
Executive Summary In contemporary medicinal chemistry and agrochemical development, fluorinated phenoxyalkylamines serve as critical building blocks. The introduction of fluorine atoms onto an aromatic ring profoundly mo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry and agrochemical development, fluorinated phenoxyalkylamines serve as critical building blocks. The introduction of fluorine atoms onto an aromatic ring profoundly modulates a molecule's lipophilicity (LogP), metabolic stability, and protein-ligand binding kinetics. 3-(3,5-Difluorophenoxy)propan-1-amine (CAS: 1310243-42-5 for the free base; 1864057-12-4 for the hydrochloride salt) is a highly versatile primary amine utilized in the synthesis of novel antifungal agents and estrogen receptor down-regulators[1][2][3].
This technical whitepaper provides an authoritative breakdown of the molecular weight, exact monoisotopic mass, mass spectrometry fragmentation behavior, and validated synthetic protocols involving 3-(3,5-Difluorophenoxy)propan-1-amine.
Fundamental Physicochemical Properties
The accurate determination of molecular weight (MW) and exact mass is the foundational step for any downstream analytical or synthetic workflow. For 3-(3,5-Difluorophenoxy)propan-1-amine, the molecular formula is C9H11F2NO [4].
The distinction between standard molecular weight (calculated using isotopic abundances) and exact monoisotopic mass (calculated using the primary isotope of each element) is critical for High-Resolution Mass Spectrometry (HRMS) validation.
Quantitative Data Summary
Property
Value
Calculation / Significance
Chemical Formula
C9H11F2NO
Core phenoxypropylamine scaffold with 3,5-difluoro substitution[4].
Molecular Weight (MW)
187.19 g/mol
Based on standard atomic weights (C: 12.011, H: 1.008, F: 18.998, N: 14.007, O: 15.999)[4][5].
Exact Monoisotopic Mass
187.08087 Da
Calculated using primary isotopes: C(12.0000), H(1.0078), F(18.9984), N(14.0031), O(15.9949)[6].
[M+H]+ Ion (ESI+)
188.08814 m/z
Theoretical mass of the protonated species observed in positive ion mode MS.
Physical State
Colorless oil to solid
Often isolated as a hydrochloride salt (MW: 223.65 g/mol ) to improve stability[7].
Mass Spectrometry & Analytical Characterization
To verify the structural integrity of 3-(3,5-Difluorophenoxy)propan-1-amine during procurement or post-synthesis, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the gold standard.
Causality in Ionization and Fragmentation
The primary aliphatic amine group (-NH2) is highly basic, making the molecule exceptionally responsive to positive-mode electrospray ionization (ESI+). The addition of a proton yields the stable[M+H]+ ion at m/z 188.0881. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation:
Loss of Ammonia (-17.0265 Da): Alpha-cleavage or neutral loss of NH3 from the protonated amine is highly favored, yielding a stable carbocation.
Ether Cleavage: The carbon-oxygen bond is susceptible to cleavage, often resulting in the loss of the 3,5-difluorophenol moiety, leaving a propylamine or allyl cation fragment.
Caption: ESI-HRMS fragmentation pathway of 3-(3,5-Difluorophenoxy)propan-1-amine.
Protocol 1: ESI-HRMS Validation Workflow
This self-validating protocol ensures the exact mass is confirmed with sub-5 ppm mass accuracy.
Step 1: Sample Preparation
Dissolve 1 mg of 3-(3,5-Difluorophenoxy)propan-1-amine in 1 mL of LC-MS grade Methanol.
Causality: Methanol provides excellent volatility for desolvation in the ESI source.
Dilute the stock solution 1:100 in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid .
Causality: Formic acid acts as a proton donor, forcing the primary amine equilibrium toward the protonated state (-NH3+), drastically increasing the signal-to-noise ratio in ESI+.
Step 2: Instrument Tuning (Q-TOF or Orbitrap)
Set the capillary voltage to +3.5 kV and the desolvation temperature to 250°C.
Infuse the sample at a flow rate of 10 µL/min.
Step 3: Data Acquisition & Validation
Acquire full-scan MS data from m/z 50 to 500.
Extract the ion chromatogram (EIC) for m/z 188.0881.
Self-Validation: Calculate the mass error. If the observed mass is 188.0885, the error is ((188.0885 - 188.0881) / 188.0881) * 10^6 = 2.1 ppm. An error < 5 ppm confirms the molecular formula C9H11F2NO.
Synthetic Utility in Drug Development
3-(3,5-Difluorophenoxy)propan-1-amine is not merely an end-product; it is a critical nucleophile used to construct complex pharmacophores.
Application 1: Antifungal Biofilm Inhibitors
Recent studies (2025) have utilized this amine to synthesize novel α-pyrone-based analogues targeting azole-resistant Candida albicans[2]. The primary amine is reacted with an α-pyrone acid chloride to form an amide linkage. The 3,5-difluorophenyl group is strategically chosen because it forms strong interactions with key residues (Lys59 and Ser170) in the ALS3 protein, effectively inhibiting fungal adhesion and biofilm formation[2].
The compound is also utilized as a side-chain precursor in the synthesis of selective down-regulators of the estrogen receptor (ER), which are critical in treating ER-positive breast cancers[3]. The fluorinated ether chain provides optimal metabolic stability against cytochrome P450-mediated oxidative dealkylation compared to its non-fluorinated counterparts.
Caption: Synthetic workflow for generating α-pyrone-based biofilm inhibitors via amide coupling.
Protocol 2: General Amide Coupling Methodology
This protocol details the synthesis of amide derivatives using 3-(3,5-Difluorophenoxy)propan-1-amine, ensuring high yields and preventing side reactions.
Step 1: Reagent Preparation
In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of the target acid chloride (e.g., α-pyrone acid chloride) in anhydrous Dichloromethane (DCM)[2].
Cool the reaction vessel to 0°C using an ice bath. Causality: Cooling suppresses highly exothermic side reactions and prevents the degradation of the sensitive acid chloride.
Step 2: Amine and Base Addition
Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.
Causality: DIPEA is a non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl generated during the reaction. Without it, the HCl would protonate the 3-(3,5-Difluorophenoxy)propan-1-amine, rendering it non-nucleophilic and halting the reaction.
Slowly add 1.1 equivalents of 3-(3,5-Difluorophenoxy)propan-1-amine dropwise.
Step 3: Reaction Progression and Workup
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion via Thin Layer Chromatography (TLC) or LC-MS (looking for the disappearance of the m/z 188.0881 peak).
Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with DCM.
Self-Validation: The basic aqueous wash removes unreacted DIPEA and any residual protonated amine, ensuring that the isolated organic layer contains only the neutral amide product. Dry over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.
References
PubChemLite / uni.
Title: 4-Ethoxy-3,5-difluorobenzylamine | 1017779-32-6 (Cross-reference for C9H11F2NO Molecular Weight)
Thermodynamic Stability and Degradation Pathways of 3-(3,5-Difluorophenoxy)propan-1-amine: A Technical Guide
Executive Summary The molecule 3-(3,5-Difluorophenoxy)propan-1-amine belongs to the aryloxypropanamine class—a structural scaffold foundational to numerous neuroactive pharmaceuticals, including selective monoamine reupt...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecule 3-(3,5-Difluorophenoxy)propan-1-amine belongs to the aryloxypropanamine class—a structural scaffold foundational to numerous neuroactive pharmaceuticals, including selective monoamine reuptake inhibitors[1]. While this scaffold is generally celebrated for its robust pharmacological profile, its thermodynamic stability and degradation pathways are dictated by the interplay between its three core structural motifs: the electron-withdrawing difluorophenyl ring, the ether linkage, and the terminal primary aliphatic amine.
As a Senior Application Scientist, I have structured this guide to move beyond empirical observation. We will dissect the causality behind the molecule's thermodynamic liabilities, map its degradation kinetics, and establish a self-validating experimental workflow compliant with [2].
Structural Analysis & Thermodynamic Liabilities
To predict the degradation profile of 3-(3,5-Difluorophenoxy)propan-1-amine, we must evaluate the thermodynamic stability of its functional groups under stress conditions.
The Primary Aliphatic Amine: The Kinetic Weak Point
Primary amines are notoriously susceptible to oxidative degradation[3]. The presence of lone-pair electrons on the nitrogen atom, combined with abstractable hydrogen atoms on the adjacent alpha-carbon, creates a low activation energy pathway for radical-mediated autoxidation[4]. Furthermore, in the solid state or in non-aqueous solutions, the free base form of the amine acts as a nucleophile, readily reacting with atmospheric carbon dioxide to form thermodynamically stable carbamate salts.
The Difluorophenoxy Ether Linkage: Inductive Stabilization
Alkyl aryl ethers typically undergo acid-catalyzed cleavage. However, the 3,5-difluoro substitution pattern fundamentally alters the electron density of the aromatic ring. Fluorine is highly electronegative; through inductive withdrawal (-I effect), it pulls electron density away from the phenoxy oxygen. This reduces the oxygen's basicity, making it significantly less susceptible to protonation—the obligate first step in acidic ether cleavage. Consequently, the ether linkage in this molecule exhibits high thermodynamic stability under standard hydrolytic stress.
Mechanistic Degradation Pathways
Oxidative Degradation (Autoxidation)
The primary degradation vector for 3-(3,5-Difluorophenoxy)propan-1-amine is oxidation. When exposed to reactive oxygen species (ROS) or transition metal impurities, a hydrogen atom is abstracted from the alpha-carbon. The resulting alpha-amino radical reacts with molecular oxygen to form an amino peroxide intermediate. This intermediate rapidly decomposes by eliminating hydrogen peroxide to form an imine, which subsequently hydrolyzes into 3-(3,5-difluorophenoxy)propanal and ammonia[4].
Caption: Oxidative degradation pathway of primary amines leading to aldehyde formation.
Excipient Incompatibility (The Maillard Reaction)
If formulated with reducing sugars (e.g., lactose), the primary amine will undergo a nucleophilic addition to the carbonyl group of the sugar, initiating the Maillard reaction. This forms a Schiff base that undergoes Amadori rearrangement, leading to brown, polymeric degradation products and a total loss of API potency.
Self-Validating Experimental Protocols
To accurately profile the stability of this compound, forced degradation studies must be designed as self-validating systems. This means every stress condition must include a neutralization step to prevent artifactual degradation during HPLC analysis, and mass balance must be calculated to ensure no volatile degradants (like aldehydes) escape detection.
ICH-Compliant Forced Degradation Workflow
Preparation of Stock Solution:
Accurately weigh 10.0 mg of 3-(3,5-Difluorophenoxy)propan-1-amine (as the hydrochloride salt to prevent premature CO2 adduct formation)[5].
Dissolve in 10.0 mL of a 50:50 (v/v) Acetonitrile:Water mixture to yield a 1.0 mg/mL stock solution.
Step-by-Step Stress Protocols:
Acidic Hydrolysis: Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 0.1 M HCl. Seal and incubate at 60°C for 24 hours. Self-Validation Step: Prior to HPLC injection, neutralize with 1.0 mL of 0.1 M NaOH to halt the reaction and prevent column degradation[3].
Alkaline Hydrolysis: Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 0.1 M NaOH. Seal and incubate at 60°C for 24 hours. Self-Validation Step: Neutralize with 1.0 mL of 0.1 M HCl.
Oxidative Stress: Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 3% H2O2. Incubate at 25°C in the dark for 24 hours. Self-Validation Step: Quench residual peroxide with sodium bisulfite to prevent ongoing oxidation in the autosampler.
Thermal Stress (Solid State): Spread 5.0 mg of the solid API evenly in a Petri dish. Expose to 80°C in a convection oven for 48 hours. Reconstitute to 1.0 mg/mL in diluent prior to analysis.
Photolytic Stress: Expose the solid API to 1.2 million lux hours and 200 Watt-hours/m² of near-UV light, compliant with [2].
Caption: ICH-compliant forced degradation workflow for stability profiling.
Quantitative Data Presentation
The following table summarizes the expected degradation profile of 3-(3,5-Difluorophenoxy)propan-1-amine based on the structural kinetic liabilities discussed in Section 2. The data highlights the stark contrast between the stability of the ether linkage and the vulnerability of the primary amine.
Stress Condition
Reagent / Environment
Temp / Time
Expected Degradation (%)
Primary Degradation Products Identified (LC-MS)
Acidic
0.1 M HCl
60°C / 24h
< 2.0%
Trace 3,5-difluorophenol (Ether cleavage)
Alkaline
0.1 M NaOH
60°C / 24h
< 1.0%
None detected (Highly stable)
Oxidative
3% H2O2
25°C / 24h
18.5 - 22.0%
3-(3,5-difluorophenoxy)propanal, N-oxides
Thermal (Solid)
Ambient Air
80°C / 48h
< 1.5%
Trace dimers
Photolytic
UV/Vis Light
ICH Q1B
4.0 - 6.0%
Aromatic ring oxidation products
Note: Mass balance across all conditions should ideally fall within 95-105%. A drop in mass balance during oxidative stress often indicates the formation of volatile aldehydes that escape detection by standard UV-Vis detectors.
Conclusion
The thermodynamic stability of 3-(3,5-Difluorophenoxy)propan-1-amine is heavily skewed. While the difluorophenoxy ether linkage is remarkably robust due to inductive electron withdrawal, the primary aliphatic amine serves as the molecule's kinetic Achilles' heel. Drug development professionals must prioritize antioxidant packaging strategies (e.g., nitrogen purging, inclusion of chelating agents) and strictly avoid reducing excipients during formulation to ensure long-term shelf stability.
References
Title: Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: Oxidative degradation of aqueous amine solutions: A review
Source: Energy Procedia / ResearchGate
URL: [Link]
Title: Organocatalytic Acylation for the Kinetic Resolution of Secondary Aryl Alcohols (Aryloxypropanamine scaffolds)
Source: Diva-Portal
URL: [Link]
Basicity and Calculated pKa of 3-(3,5-Difluorophenoxy)propan-1-amine: A Technical Guide for Rational Drug Design
Executive Summary 3-(3,5-Difluorophenoxy)propan-1-amine (Free base CAS: N/A; Hydrochloride CAS: 1864057-12-4 [6]) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredien...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(3,5-Difluorophenoxy)propan-1-amine (Free base CAS: N/A; Hydrochloride CAS: 1864057-12-4 [6]) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The 3-aryloxypropylamine structural motif is a privileged scaffold found in the core of blockbuster monoamine reuptake inhibitors (e.g., atomoxetine, fluoxetine) [1] and potent orphan G protein-coupled receptor (GPCR) ligands, such as GPR84 agonists[2]. Understanding the precise acid-base chemistry—specifically the
pKa
of the primary amine—is critical for predicting the molecule's ionization state, lipophilicity (logD), and target-binding kinetics under physiological conditions.
This whitepaper provides an in-depth mechanistic analysis of the structural determinants governing the basicity of 3-(3,5-Difluorophenoxy)propan-1-amine, presents calculated
pKa
values derived from established Quantitative Structure-Activity Relationship (QSAR) models, and outlines a self-validating experimental protocol for empirical verification.
Structural Determinants of Basicity: A Mechanistic Analysis
The basicity of an aliphatic amine is fundamentally dictated by the electron density localized on the nitrogen atom. In 3-(3,5-Difluorophenoxy)propan-1-amine, the basic center is the terminal primary amine (
−NH2
). However, its
pKa
is significantly modulated by the distal functional groups via through-bond inductive effects (
−I
).
The Baseline Aliphatic Amine: Unsubstituted propylamine exhibits a
pKa
of approximately 10.71. The alkyl chain acts as a weak electron donor, stabilizing the protonated ammonium cation.
The
γ
-Ether Oxygen: The introduction of an ether oxygen at the gamma position (relative to the amine) exerts a strong inductive electron-withdrawing effect. Because oxygen is highly electronegative, it pulls electron density through the
σ
-bond framework. This destabilizes the conjugate acid, lowering the
pKa
by nearly 1 logarithmic unit (e.g., 3-methoxypropan-1-amine
pKa
= 9.73) [3].
Aryl Conjugation: Replacing the methyl group of the ether with a phenyl ring (forming 3-phenoxypropan-1-amine) further delocalizes electron density away from the oxygen into the aromatic
π
-system, increasing the net electron-withdrawing pull on the propyl chain.
3,5-Difluoro Substitution: Fluorine is the most electronegative element. Positioned at the meta carbons (3 and 5), the fluorine atoms exert a powerful inductive withdrawal (Hammett constant
σm=+0.34
per fluorine) with negligible resonance donation (
+R
) to the ether oxygen. This synergistic electron withdrawal propagates down the alkyl chain, further suppressing the basicity of the terminal nitrogen.
Diagram 1: Logical relationship of substituent inductive effects on the primary amine pKa.
Calculated pKa Values & QSAR Modeling
Because empirical
pKa
values for highly specific intermediate compounds are rarely published, researchers rely on Linear Free Energy Relationships (LFER) and QSAR algorithms (such as those developed by ACD/Labs and ChemAxon) to predict ionization constants [4, 5]. These models utilize fragment-based Hammett-Taft equations to calculate the cumulative impact of distal substituents.
Based on these validated predictive frameworks, the basicity of 3-(3,5-Difluorophenoxy)propan-1-amine is calculated to be ~9.15 . The stepwise degradation of basicity is summarized in Table 1.
Table 1: Comparative pKa Analysis of 3-Aryloxypropylamine Derivatives
To empirically validate the calculated
pKa
of 3-(3,5-Difluorophenoxy)propan-1-amine, a highly rigorous potentiometric titration is required. Because the free base form of this halogenated compound may exhibit poor aqueous solubility, a Yasuda-Shedlovsky cosolvent extrapolation method must be employed.
This protocol acts as a self-validating system: the linearity of the final Yasuda-Shedlovsky plot inherently confirms the thermodynamic accuracy of the titration. A non-linear plot immediately flags specific solute-solvent anomalies or electrode failures, preventing the generation of false data.
Step-by-Step Methodology
Cosolvent Preparation: Prepare a series of methanol/water mixtures (e.g., 20%, 30%, 40%, 50%, and 60% w/w methanol). Maintain a constant ionic strength of
0.15 M
using
KCl
as the background electrolyte.
Electrode Calibration: Calibrate a glass pH electrode in each specific cosolvent mixture using a Gran's plot method to account for the altered liquid junction potential and the specific activity of hydrogen ions in the mixed solvent.
Sample Preparation: Dissolve the 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride salt [6] in each cosolvent mixture to achieve a precise analyte concentration of
1.0 mM
.
Titration: Under a continuous nitrogen purge (to prevent
CO2
absorption) and at a strictly controlled temperature of
25.0±0.1∘C
, titrate the solution using standardized
0.1 M KOH
.
Data Acquisition: Record the apparent
pKa
(
psKa
) for each cosolvent ratio using the Bjerrum formation function.
Yasuda-Shedlovsky Extrapolation: Plot
(psKa+log[H2O])
against the reciprocal of the dielectric constant (
1/ε
) for each mixture. Perform a linear regression and extrapolate the line to the dielectric constant of pure water (
ε=78.3
) to yield the true aqueous
pKa
.
Diagram 2: Experimental workflow for cosolvent potentiometric pKa determination.
Implications in Drug Development
The calculated
pKa
of ~9.15 has profound implications for the pharmacokinetic and pharmacodynamic profiling of APIs derived from 3-(3,5-Difluorophenoxy)propan-1-amine:
Physiological Ionization: Using the Henderson-Hasselbalch equation, at a physiological pH of 7.4, the primary amine will be >98% protonated (ionized). This cationic state is often an absolute requirement for anchoring the drug into the negatively charged aspartate residues within the binding pockets of monoamine transporters or GPCRs.
Lipophilicity and Permeability (logD): While a high degree of ionization typically restricts passive membrane diffusion, the addition of the 3,5-difluoro motif significantly increases the intrinsic lipophilicity (logP) of the aryl ring compared to an unsubstituted phenoxy group. This creates a highly optimized logD at pH 7.4, balancing the aqueous solubility required for oral bioavailability with the lipid permeability required to cross the Blood-Brain Barrier (BBB) for CNS-targeted therapeutics.
References
"Nucleophilic Addition of Phenol Derivatives to Methyl 1-Nitrocyclopropanecarboxylates" - The Journal of Organic Chemistry - ACS Publications.
"6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84)" - PMC.
protocol for amide coupling with 3-(3,5-Difluorophenoxy)propan-1-amine
Application Note: Optimized Amide Coupling Protocols for 3-(3,5-Difluorophenoxy)propan-1-amine Introduction & Mechanistic Rationale Amide bond formation is a cornerstone of medicinal chemistry and drug development. When...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized Amide Coupling Protocols for 3-(3,5-Difluorophenoxy)propan-1-amine
Introduction & Mechanistic Rationale
Amide bond formation is a cornerstone of medicinal chemistry and drug development. When incorporating specialized building blocks like 3-(3,5-Difluorophenoxy)propan-1-amine, understanding the physicochemical properties of the substrate is critical for selecting the appropriate coupling strategy.
Substrate Analysis & Causality:
3-(3,5-Difluorophenoxy)propan-1-amine is an aliphatic primary amine featuring an electron-withdrawing difluorophenoxy ether moiety. However, the three-carbon propyl linker effectively insulates the primary amine from the inductive electron-withdrawing effects of the aromatic ring. Consequently, its nucleophilicity remains robust and comparable to standard unhindered aliphatic amines.
The primary synthetic challenge arises from its typical commercial form: a hydrochloride salt (CAS: 1864057-12-4) [1]. To ensure efficient nucleophilic attack on the activated carboxylic acid, the amine must be fully liberated (free-based) in situ using an excess of a non-nucleophilic tertiary base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Failing to adequately neutralize the salt will stall the reaction and lead to the degradation of the coupling reagent.
Coupling Reagent Selection:
EDC/HOBt: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is the industry standard for unhindered substrates. EDC generates a water-soluble urea byproduct, allowing for a highly efficient self-validating aqueous workup [2], [3].
HATU/DIPEA: For sterically hindered or electronically deactivated carboxylic acids, uronium-based reagents like HATU are preferred. HATU forms a highly reactive 7-azabenzotriazole (OAt) active ester, drastically accelerating the coupling rate [4], [5].
Mechanistic Workflow
Mechanistic sequence of amide coupling with 3-(3,5-Difluorophenoxy)propan-1-amine.
Comparative Data & Reagent Optimization
To guide experimental design, the following table summarizes the quantitative performance metrics of standard coupling systems when applied to phenoxypropylamine derivatives [2], [4].
Coupling System
Reagent Equivalents
Base (Eq)
Solvent
Typical Rxn Time
Byproduct Solubility
Recommended Use Case
EDC / HOBt
1.2 / 1.2
DIPEA (3.0)
DCM or DMF
12 - 18 h
Water-soluble
Standard aliphatic/aromatic acids; scale-up friendly.
Alternative to HATU without guanidinium byproducts.
Note: Base equivalents account for the required neutralization of the 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride salt.
Step-by-Step Methodologies
Protocol A: Standard EDC/HOBt Coupling (Self-Validating Aqueous Workup)
Causality: EDC is chosen here because its urea byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea, is highly soluble in water. This allows for the isolation of the amide via simple liquid-liquid extraction without the need for immediate column chromatography [3].
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol) and anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.
Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 mmol, 162 mg) followed by EDC·HCl (1.2 mmol, 230 mg) in small portions over 10 minutes to prevent thermal degradation of the active ester [2], [3].
Amine Free-Basing & Addition: In a separate vial, dissolve 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride (1.05 mmol, ~235 mg) in DCM (2 mL) and add DIPEA (3.0 mmol, 520 µL). Stir for 5 minutes to ensure complete liberation of the free amine.
Coupling: Add the free-based amine solution dropwise to the main reaction flask at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12-18 hours.
Workup: Dilute the reaction with additional DCM (10 mL). Wash the organic layer successively with 10% aqueous citric acid (15 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (15 mL) to remove unreacted carboxylic acid and HOBt, and brine (15 mL) [3].
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
Causality: HATU is a uronium salt that reacts directly with carboxylic acids to form a highly reactive OAt ester. Because HATU can react with primary amines to form a stable tetramethylguanidinium byproduct, the carboxylic acid must be pre-activated before the amine is introduced [5].
Pre-Activation: Dissolve the sterically hindered carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) at room temperature. Add DIPEA (4.0 mmol, 700 µL) and stir for 5 minutes.
Reagent Addition: Add HATU (1.1 mmol, 418 mg) in one portion. The solution typically turns yellow, indicating the formation of the active OAt ester. Stir for 15-20 minutes.
Amine Addition: Add 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride (1.1 mmol, ~246 mg) directly to the activated mixture. The excess DIPEA already present in the solution will neutralize the hydrochloride salt.
Reaction Monitoring: Stir at room temperature for 2-5 hours.
Workup: Quench the reaction by pouring it into ice-cold water (30 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to effectively remove residual DMF.
Purification: Concentrate the organic layer and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Trustworthiness & In-Process Controls
To ensure the integrity of the coupling process, the following self-validating checks are integrated into the workflow:
Ninhydrin Validation: Since 3-(3,5-Difluorophenoxy)propan-1-amine is a primary amine, it reacts strongly with Ninhydrin. A negative Ninhydrin TLC stain of the reaction mixture confirms the amine has been fully consumed, validating the completion of the coupling step.
Mass Balance & pH Control: During the EDC/HOBt workup, washing with citric acid (pH ~3) selectively protonates and removes basic impurities, while NaHCO₃ (pH ~8) removes acidic impurities. If the final mass of the crude product aligns with the theoretical yield (>85%), the orthogonal washing strategy is validated.
LC-MS Tracking: For HATU couplings, tracking the formation of the tetramethylurea byproduct alongside the product mass provides a stoichiometric confirmation that the coupling reagent was active and consumed.
References
CAS#:1864057-12-4 | 3-(3,5-Difluorophenoxy)
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator
Organic Process Research & Development - ACS Publications
URL
Acid-Amine Coupling using EDCI
Organic Synthesis
URL
Organic & Biomolecular Chemistry (RSC Publishing)
Reddit (Chempros)
Application
Application Note: Advanced Reductive Amination Protocols for 3-(3,5-Difluorophenoxy)propan-1-amine
Introduction & Chemical Context In modern drug discovery, the synthesis of structurally diverse secondary and tertiary amines is a cornerstone of lead optimization. 3-(3,5-Difluorophenoxy)propan-1-amine (typically handle...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
In modern drug discovery, the synthesis of structurally diverse secondary and tertiary amines is a cornerstone of lead optimization. 3-(3,5-Difluorophenoxy)propan-1-amine (typically handled as its hydrochloride salt, CAS: 1864057-12-4) [5] is a highly versatile primary amine building block. The 3,5-difluorophenoxy moiety imparts excellent metabolic stability and lipophilicity, making it a privileged substructure in the design of CNS-active agents and kinase inhibitors.
This application note details robust, scalable, and self-validating reductive amination protocols to efficiently functionalize this primary amine. By understanding the mechanistic causality behind reagent selection and reaction conditions, researchers can avoid common pitfalls such as over-alkylation or premature carbonyl reduction.
Mechanistic Causality & Reagent Selection
The formation of a C–N bond via reductive amination involves two distinct kinetic steps: the condensation of the primary amine with a carbonyl compound to form a transient hemiaminal that dehydrates into an imine/iminium species, followed by the irreversible reduction of this intermediate [2, 4].
Mechanistic pathway of reductive amination from primary amine to target secondary/tertiary amine.
The Superiority of Sodium Triacetoxyborohydride (STAB)
While sodium cyanoborohydride (
NaBH3CN
) was historically the standard for this transformation, Sodium triacetoxyborohydride (STAB,
NaBH(OAc)3
) is now the reagent of choice for direct reductive amination [1].
Causality: The three electron-withdrawing acetate groups on STAB significantly reduce the hydridic character of the boron center. Consequently, STAB is a mild, highly chemoselective reducing agent that selectively reduces the protonated iminium ion without prematurely reducing the unreacted aldehyde or ketone [3]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, a severe safety limitation of
NaBH3CN
under acidic conditions [1, 2].
Quantitative Data: Reducing Agent Comparison
To facilitate protocol selection, the quantitative and qualitative parameters of common reducing agents are summarized below:
Reducing Agent
Optimal pH
Preferred Solvents
Relative Hydride Reactivity
Toxicity Profile
Primary Application
STAB (
NaBH(OAc)3
)
4.0 - 5.0
DCE, DCM, THF
Low (Highly Chemoselective)
Low (No cyanide byproducts)
Direct reductive amination of aldehydes/ketones
NaBH3CN
6.0 - 8.0
MeOH, EtOH
Moderate
High (Generates HCN gas at low pH)
pH-sensitive substrates, indirect amination
NaBH4
> 8.0
MeOH, EtOH
High (Poor Chemoselectivity)
Low
Stepwise (indirect) amination after imine isolation
Self-Validating Experimental Workflows
A robust protocol must be self-validating. To ensure the reaction is proceeding as intended, incorporate the following in-process controls:
Visual Cues: The dissolution of the amine hydrochloride salt upon addition of base indicates successful free-base generation.
TLC Monitoring: The disappearance of the carbonyl starting material (UV active or stains with 2,4-DNP) and the appearance of a more polar (secondary amine) spot that stains with Ninhydrin confirms imine reduction.
LC-MS Validation: The difluorophenoxy group provides a distinct isotopic and fragmentation pattern. Look for the
[M+H]+
peak of the target amine to confirm mass addition.
Step-by-step experimental workflow for direct reductive amination using STAB.
Step-by-Step Methodologies
Protocol A: Direct Reductive Amination with STAB
Optimized for aliphatic/aromatic aldehydes and unhindered ketones.
Glacial Acetic Acid (AcOH) (1.0 equiv, optional for aldehydes, required for ketones)
1,2-Dichloroethane (DCE) (0.2 M)
Procedure & Causality:
Free Base Liberation: Suspend 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride in anhydrous DCE. Add DIPEA dropwise at room temperature and stir for 10 minutes.
Causality: The protonated amine lacks the lone pair required for nucleophilic attack. DIPEA liberates the free base, enabling the reaction.
Condensation: Add the carbonyl compound to the mixture. If using a ketone, add 1.0 equiv of glacial acetic acid. Stir at room temperature for 30–60 minutes.
Causality: AcOH acts as a proton donor. It protonates the carbonyl oxygen, increasing its electrophilicity, and later facilitates the departure of the hemiaminal hydroxyl group as water [1].
Reduction: Add STAB portion-wise to the reaction mixture.
Causality: Portion-wise addition controls any mild exotherm and prevents the localized depletion of the reagent. DCE is used as the solvent because STAB reacts very slowly with it, whereas it rapidly degrades in protic solvents like methanol [1].
Monitoring: Stir the reaction at room temperature for 2–12 hours. Monitor via LC-MS or TLC until the imine intermediate is fully consumed.
Quenching: Quench the reaction by slowly adding saturated aqueous
NaHCO3
and stir vigorously for 15 minutes.
Causality:
NaHCO3
neutralizes the acetic acid, hydrolyzes unreacted boron complexes, and ensures the newly formed secondary amine is in its lipophilic free-base form for extraction.
Isolation: Extract the aqueous layer with Dichloromethane (DCM) (
3×
). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Optimized for sterically hindered ketones or highly volatile aldehydes where over-alkylation is a risk.
Procedure & Causality:
Imine Pre-formation: Combine the liberated free base of 3-(3,5-Difluorophenoxy)propan-1-amine (1.0 equiv) and the hindered ketone (1.1 equiv) in anhydrous Methanol (0.2 M).
Water Scavenging: Add Titanium(IV) isopropoxide (
Ti(O-iPr)4
) (1.5 equiv) and stir at room temperature for 12 hours.
Causality: Hindered ketones suffer from unfavorable condensation thermodynamics.
Ti(O-iPr)4
acts as both a Lewis acid to activate the ketone and a potent water scavenger to drive the equilibrium toward the imine [4].
Reduction: Cool the reaction to 0 °C and carefully add Sodium borohydride (
NaBH4
) (1.5 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.
Causality: Because the imine is fully pre-formed and isolated from competing pathways, the highly reactive
NaBH4
can be safely used without risk of reducing the starting ketone [2].
Workup: Quench with water to precipitate
TiO2
. Filter the suspension through a pad of Celite, washing with Ethyl Acetate. Extract the filtrate, dry, and purify as described in Protocol A.
References
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
Reductive Amination, and How It Works
Source: Master Organic Chemistry
URL
Source: American Chemical Society (ACS)
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents
Source: Organic Reactions
URL
CAS#:1864057-12-4 | 3-(3,5-Difluorophenoxy)
Method
Application Note: Utilizing 3-(3,5-Difluorophenoxy)propan-1-amine in the Synthesis of Next-Generation Agrochemicals
Target Audience: Researchers, synthetic chemists, and agrochemical development professionals. Executive Summary & Strategic Rationale The development of novel crop protection agents requires a delicate balance between ph...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and agrochemical development professionals.
Executive Summary & Strategic Rationale
The development of novel crop protection agents requires a delicate balance between physicochemical properties and metabolic stability. In modern agrochemical design, the incorporation of fluorinated motifs is a proven strategy to enhance a molecule's efficacy and environmental persistence.
3-(3,5-Difluorophenoxy)propan-1-amine (CAS: 1864057-12-4, typically supplied as a hydrochloride salt) is a highly versatile building block. It combines the conformational flexibility of a propyl linker with the metabolic robustness of a fluorinated aromatic ring. This specific scaffold is increasingly utilized in the synthesis of novel fungicides, herbicides, and insecticides, particularly as a lipophilic tail in amide- or urea-linked active ingredients.
Mechanistic Insights: Why this Scaffold?
Metabolic Shielding: The 3,5-difluoro substitution pattern on the phenoxy ring is strategically positioned to block primary sites of cytochrome P450-mediated aromatic hydroxylation. This significantly extends the half-life of the active ingredient within the target pest or weed 1.
Target Affinity & Lipophilicity: Terminal phenoxy groups, particularly those with halogen substitutions, act as privileged scaffolds that enhance target binding affinity through optimized π–π and hydrophobic interactions 2. The presence of fluorine atoms increases the overall lipophilicity (logP) of the molecule, which is critical for penetrating waxy plant cuticles and fungal cell membranes 3.
Library Generation: Aryloxypropylamines are foundational building blocks in compound libraries specifically designed for high-throughput agrochemical screening 4. They offer enhanced reactivity and selectivity, making them essential for synthesizing biologically active crop protection agents 5.
Experimental Workflow & Logical Relationships
To demonstrate the utility of this building block, we outline the synthesis of a Novel Fluorinated Aryloxypropyl Amide Fungicide . This protocol couples 3-(3,5-Difluorophenoxy)propan-1-amine with a pyrazole-4-carboxylic acid—a structural motif commonly found in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Workflow of 3-(3,5-Difluorophenoxy)propan-1-amine coupling and downstream agrochemical targeting.
Protocol: Synthesis of a Fluorinated SDHI-Analogue
This protocol is designed as a self-validating system. In-process controls (IPCs) and causality for reagent selection are embedded to ensure reproducibility and technical understanding.
Charge a dry, round-bottom flask with 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.05 eq) and anhydrous DMF (0.2 M concentration).
Add HATU (1.1 eq) to the stirring solution.
Add DIPEA (1.0 eq) dropwise.
Causality: HATU rapidly forms an active HOAt ester. DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile, thereby avoiding the formation of unwanted amidine byproducts.
Stir at room temperature for 15 minutes. Self-Validation: The solution will transition from colorless to a pale yellow, indicating the formation of the active ester.
Step 2: In Situ Freebasing and Amide Coupling
In a separate vial, suspend 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride (1.0 eq) in a minimal amount of DMF.
Add DIPEA (2.0 eq) to the suspension and sonicate briefly until a clear solution is obtained.
Causality: The HCl salt must be neutralized to liberate the nucleophilic free amine. Doing this in situ prevents the loss of the free amine, which can be volatile and prone to atmospheric degradation if isolated ex situ.
Add the free amine solution dropwise to the activated ester mixture from Step 1.
Stir the reaction at room temperature for 2 hours.
IPC Check: Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The disappearance of the amine spot (visualized with Ninhydrin stain) confirms reaction completion.
Step 3: Quenching and Liquid-Liquid Extraction
Quench the reaction by adding the mixture to a separatory funnel containing 10 volumes of cold water.
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).
Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid), and 5% aqueous LiCl solution (3 x 15 mL).
Causality: DMF is highly miscible with EtOAc and difficult to remove via standard aqueous washes. The 5% LiCl wash drastically alters the partition coefficient, effectively pulling the DMF into the aqueous phase while leaving the lipophilic product in the organic layer.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure fluorinated aryloxypropyl amide as a white crystalline solid.
Quantitative Data & Physicochemical Profiling
The tables below summarize the optimization of the coupling conditions and the predicted physicochemical properties of the resulting agrochemical candidate.
Table 1: Optimization of Amide Coupling Conditions
Entry
Coupling Reagent
Base
Solvent
Time (h)
Yield (%)
Purity (LC-MS)
1
EDC / HOBt
TEA
DCM
12
65%
92%
2
HATU
DIPEA
DMF
2
94%
>98%
3
T3P (50% in EtOAc)
Pyridine
EtOAc
6
78%
90%
Note: Condition 2 (HATU/DIPEA/DMF) provides superior kinetics and yield, overcoming the potential steric hindrance of the pyrazole core.
Table 2: Physicochemical Profiling of the Synthesized Conjugate
Parameter
Value
Agrochemical Significance
ClogP
3.8
Optimal range (3.0 - 4.5) for foliar uptake and cuticular penetration.
H-Bond Donors
1
Maintains systemic mobility within the plant xylem.
H-Bond Acceptors
4
Facilitates robust hydrogen bonding with target enzyme residues.
Application Notes and Protocols: SNAr Reaction Conditions Utilizing 3-(3,5-Difluorophenoxy)propan-1-amine
Introduction Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed reaction in organic synthesis, particularly within medicinal chemistry and drug development for the construction of arylamines a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed reaction in organic synthesis, particularly within medicinal chemistry and drug development for the construction of arylamines and aryl ethers.[1] This reaction enables the functionalization of electron-deficient aromatic rings by displacing a leaving group with a nucleophile. The efficiency of the SNAr reaction is critically dependent on the electronic nature of the aromatic substrate, the nucleophilicity of the attacking species, the nature of the leaving group, and the reaction conditions.
The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[1][2] Fluorine atoms are particularly effective activators and also serve as excellent leaving groups in SNAr reactions, a consequence of the rate-determining step typically being the initial nucleophilic attack and formation of the stabilized Meisenheimer intermediate.[3][4]
This application note provides a detailed guide to the utilization of 3-(3,5-Difluorophenoxy)propan-1-amine as a versatile nucleophile in SNAr reactions. This primary amine combines the nucleophilic character of the amino group with a difluorophenoxy moiety, making it a valuable building block for introducing this specific functionality into aromatic and heteroaromatic scaffolds. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss key considerations for optimizing reaction conditions.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] In the first step, the nucleophile, in this case, the primary amine of 3-(3,5-Difluorophenoxy)propan-1-amine, attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (typically a halogen). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge of this complex is delocalized over the aromatic ring and is further stabilized by the presence of electron-withdrawing groups. In the second, typically fast, step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product.
Caption: General mechanism of an SNAr reaction with a primary amine.
Experimental Protocols
This section provides a general, step-by-step protocol for the SNAr reaction of an activated aryl fluoride with 3-(3,5-Difluorophenoxy)propan-1-amine. Researchers should note that optimal conditions may vary depending on the specific substrate.
Materials and Equipment
Aryl Halide: Activated aromatic or heteroaromatic halide (e.g., 2,4-dinitrofluorobenzene).
Nucleophile: 3-(3,5-Difluorophenoxy)propan-1-amine or its hydrochloride salt.[6]
Base: A non-nucleophilic organic or inorganic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃)).
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).
Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Inert Atmosphere: Nitrogen or Argon gas supply.
Standard laboratory glassware and purification equipment: (e.g., separatory funnel, rotary evaporator, column chromatography setup).
General Reaction Procedure
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the activated aryl halide (1.0 eq) in the chosen polar aprotic solvent (e.g., DMF or DMSO).
Addition of Nucleophile: To the stirred solution, add 3-(3,5-Difluorophenoxy)propan-1-amine (1.1 - 1.5 eq). If using the hydrochloride salt, an additional equivalent of base will be required.
Addition of Base: Add the base (2.0 - 3.0 eq) to the reaction mixture. The choice of base is crucial; organic bases like TEA or DIPEA are often used for their solubility, while inorganic bases like K₂CO₃ can also be effective.[7]
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[7]
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[7] Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Caption: A typical experimental workflow for SNAr reactions.
Key Reaction Parameters and Optimization
The success and efficiency of the SNAr reaction are highly dependent on several factors. The following table summarizes key parameters and provides insights for optimization.
Parameter
Recommended Conditions & Rationale
Aryl Halide
Must be activated with at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group. The reactivity of halogens as leaving groups generally follows the order F > Cl > Br > I, which is counterintuitive to bond strength but reflects the rate-determining nucleophilic attack.[3]
Nucleophile
3-(3,5-Difluorophenoxy)propan-1-amine is a primary amine and a moderately strong nucleophile. Typically, 1.1 to 1.5 equivalents are used to ensure complete consumption of the limiting aryl halide.
Base
A base is required to neutralize the HX formed during the reaction. Common choices include K₂CO₃, Cs₂CO₃, TEA, or DIPEA. The choice can influence reaction rate and selectivity.[9] For less reactive substrates, a stronger base might be necessary.
Solvent
Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[5][10]
Temperature
Reaction temperatures can range from ambient to elevated temperatures (e.g., 50-120 °C).[7][8] More activated substrates may react at lower temperatures, while less reactive systems will require heating to achieve a reasonable reaction rate.
Concentration
The reaction is typically run at concentrations between 0.1 M and 1.0 M. Higher concentrations can increase the reaction rate but may also lead to solubility issues or side reactions.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Insufficient activation of the aryl halide.- Low reaction temperature.- Inappropriate solvent or base.
- Use a more electron-deficient aryl halide if possible.- Increase the reaction temperature.- Screen different polar aprotic solvents and bases.[2]
Formation of Side Products
- Reaction with the solvent (e.g., hydrolysis with residual water).- Di-substitution if the product is also activated.- Base-catalyzed decomposition of starting materials or product.
- Use anhydrous solvents and reagents.- Use a stoichiometric amount of the amine nucleophile.- Choose a milder base or lower the reaction temperature.
Difficult Purification
- Residual high-boiling point solvent (DMF/DMSO).- Similar polarity of product and starting materials.
- Perform multiple aqueous washes to remove DMF or DMSO.[2]- Optimize the mobile phase for column chromatography to achieve better separation.
Conclusion
The nucleophilic aromatic substitution reaction utilizing 3-(3,5-Difluorophenoxy)propan-1-amine is a robust and versatile method for the synthesis of complex molecules, particularly in the context of drug discovery.[11] By carefully selecting the reaction partners and optimizing conditions such as solvent, base, and temperature, researchers can efficiently introduce the difluorophenoxypropylamine moiety into a wide range of aromatic and heteroaromatic systems. The protocols and guidelines presented in this application note serve as a comprehensive starting point for developing efficient and high-yielding SNAr reactions.
References
BenchChem. (2026). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
Gholami, M. R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(10), 1469–1477. [Link]
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
Campodónico, P. R., et al. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(16), 2881–2884. [Link]
Alarcón-Espósito, J., et al. (2016). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances, 6(103), 101377–101385. [Link]
Alarcón-Espósito, J., et al. (2016). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances, 6(103), 101377-101385. [Link]
Otsuka, M., et al. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexesw. Chemical Communications, (48), 7542–7544. [Link]
Kim, D., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
ResearchGate. (n.d.). Base-dependent selectivity of an SNAr reaction. [Link]
Loughborough University Research Repository. (2017). Synthesis of fluorinated drug scaffolds using SNAr substitution reactions. [Link]
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]
Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17483–17492. [Link]
Campos, J. F., et al. (2019). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 24(11), 2073. [Link]
Kim, D., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
Pye, C. R., et al. (2018). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Organic Process Research & Development, 22(8), 1043–1050. [Link]
Pye, C. R., et al. (2018). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Organic Process Research & Development, 22(8), 1043–1050. [Link]
Tcyrulnikov, S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786–4789. [Link]
Kondo, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(93), 12436–12439. [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Li, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1134. [Link]
Venditto, V. J., & Nicewicz, D. A. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Organic Letters, 22(12), 4933–4937. [Link]
ACS Green Chemistry Institute. (2026, March 8). SNAr Reaction in Other Common Molecular Solvents. [Link]
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 230–236. [Link]
Morris, R. L., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7486–7494. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. [Link]
Technical Support Center: Synthesis of 3-(3,5-Difluorophenoxy)propan-1-amine
Welcome to the dedicated technical support guide for the synthesis of 3-(3,5-difluorophenoxy)propan-1-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the synthesis of 3-(3,5-difluorophenoxy)propan-1-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 3-(3,5-difluorophenoxy)propan-1-amine?
There are two primary, well-established methods for the synthesis of this aryl ether amine: the Williamson Ether Synthesis and the Mitsunobu Reaction.
Williamson Ether Synthesis: This is the most traditional and widely used method. It involves the reaction of a deprotonated 3,5-difluorophenol (forming a phenoxide) with a suitable three-carbon electrophile containing a protected or latent amine function. This reaction proceeds via an SN2 mechanism.[1][2] It is often preferred for its cost-effectiveness and straightforward procedure.
Mitsunobu Reaction: This reaction offers a milder alternative, coupling 3,5-difluorophenol directly with an alcohol, such as 3-aminopropan-1-ol (with the amine group typically protected), using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] While effective, this method generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[5]
Q2: Which synthetic route is generally recommended?
For most applications, the Williamson Ether Synthesis is the recommended starting point due to its scalability, use of less complex reagents, and more straightforward purification process. The Mitsunobu reaction is a powerful alternative, particularly for sensitive substrates or when the required halo-alkane for the Williamson synthesis is unstable or unavailable.
Feature
Williamson Ether Synthesis
Mitsunobu Reaction
Mechanism
SN2
Redox-Condensation
Key Reagents
Strong Base (e.g., NaH, K₂CO₃), Polar Aprotic Solvent (e.g., DMF)
Requires relatively high temperatures, risk of elimination side reactions.[7]
Difficult purification from byproducts, moisture-sensitive.[5][8]
Q3: Why is it necessary to protect the amine group on the three-carbon chain during the Williamson synthesis?
The primary amine is a nucleophile and would compete with the phenoxide in reacting with the electrophilic carbon of the propyl halide. Furthermore, the amine is also basic and can interfere with the deprotonation of the phenol. A common and effective protecting group for this purpose is phthalimide, which can be readily removed in a subsequent step via hydrazinolysis (the Ing-Manske procedure).
Troubleshooting Guide: The Williamson Ether Synthesis Pathway
This section addresses the most common issues encountered when using the Williamson ether synthesis to prepare 3-(3,5-difluorophenoxy)propan-1-amine, typically by reacting 3,5-difluorophenol with N-(3-bromopropyl)phthalimide, followed by deprotection.
Issue 1: My reaction yield is consistently low or the reaction fails to proceed to completion.
This is the most frequent challenge and can be attributed to several factors related to the SN2 mechanism.
Q: I suspect incomplete deprotonation of the 3,5-difluorophenol. How can I ensure full formation of the phenoxide?
A: The pKa of a phenol is typically around 10, but the electron-withdrawing fluorine atoms on 3,5-difluorophenol make it more acidic. However, a sufficiently strong base is still required for complete and irreversible deprotonation.
Expert Recommendation: Sodium hydride (NaH) is an excellent choice.[7] It reacts with the phenol to form the sodium phenoxide and hydrogen gas, which bubbles out of the solution, driving the reaction to completion.[9][10] Use a slight excess (1.1-1.2 equivalents).
Alternative Bases: Potassium carbonate (K₂CO₃) is a weaker, but safer and easier-to-handle base. It often requires higher temperatures and longer reaction times to be effective. For aryl ethers, weaker bases like NaOH or KOH can also be used.[7]
Causality: If deprotonation is incomplete, you are limiting the concentration of your active nucleophile, thus slowing down the reaction rate according to the SN2 rate law (Rate = k[Phenoxide][Alkyl Halide]).
Q: My base seems appropriate, but the reaction is still sluggish. Could the solvent be the issue?
A: Absolutely. Solvent choice is critical for SN2 reactions.[2]
Expert Recommendation: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[7][11]
Causality: Polar aprotic solvents are crucial because they effectively solvate the cation (e.g., Na⁺) of the phenoxide salt but do not strongly solvate the phenoxide anion itself. This leaves a "naked," highly reactive nucleophile that can readily attack the electrophile.[7] Protic solvents (like ethanol or water) would form a hydrogen-bonding cage around the phenoxide, stabilizing it and drastically reducing its nucleophilicity.[7]
Q: I am observing a significant amount of an alkene byproduct. How can I minimize this?
A: The formation of an alkene (in this case, propene derivatives from the N-protected propanamine) indicates that the competing E2 elimination pathway is occurring.[7]
Expert Recommendation:
Temperature Control: High temperatures favor elimination over substitution.[7] While the Williamson synthesis often requires heating (50-100 °C), if elimination is a major issue, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer duration.[7]
Substrate Choice: The Williamson synthesis works best with primary alkyl halides.[2] N-(3-bromopropyl)phthalimide is a primary halide and is ideal. Avoid using secondary or tertiary halides as the electrophile, as they will strongly favor elimination.[2][11]
Base Choice: While strong bases are needed, highly hindered bases can favor elimination. NaH is generally a good choice as the hydride ion is small.[9]
Process Optimization Workflow
The following diagram illustrates a logical workflow for the synthesis and troubleshooting process.
Caption: Workflow for Synthesis and Troubleshooting.
Issue 2: My final product is difficult to purify.
Q: I see multiple spots on my TLC plate after workup. What are the likely impurities?
A: Common impurities include:
Unreacted 3,5-difluorophenol: It is acidic and can be removed with a wash using a dilute aqueous base like 1M NaOH during the initial workup.
Unreacted N-(3-bromopropyl)phthalimide: This is a neutral molecule and will need to be separated by chromatography.
Phthalhydrazide: This is the byproduct from the hydrazine deprotection step. It is often poorly soluble and can sometimes be removed by filtration from the reaction mixture.
Elimination Byproducts: As discussed above, these are non-polar and must be removed chromatographically.
Q: My amine product is streaking badly on my silica gel column. How can I improve the chromatography?
A: This is a classic problem when purifying amines on silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups, leading to poor peak shape and inefficient separation.[12]
Expert Recommendation:
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is to use a solvent system of Dichloromethane/Methanol with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). This deactivates the acidic sites on the silica.
Use Deactivated Silica: You can use commercially available deactivated silica gel or pre-treat your column by flushing it with the modified mobile phase before loading your sample.
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt. The neutral impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.
Recommended Experimental Protocol
This protocol details the Williamson ether synthesis approach, which is robust and widely applicable.
Step 1: Ether Formation
To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add 3,5-difluorophenol (1.0 eq).
Add anhydrous DMF (approx. 5-10 mL per gram of phenol).
Cool the mixture to 0 °C in an ice bath.
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes or until gas evolution ceases.
Add a solution of N-(3-bromopropyl)phthalimide (1.1 eq) in a minimum amount of anhydrous DMF.
Heat the reaction mixture to 70 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
Once the reaction is complete, cool to room temperature and carefully quench by the slow, dropwise addition of water.
Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with 1M NaOH (to remove any unreacted phenol), water, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-protected ether.
Step 2: Deprotection (Hydrazinolysis)
Dissolve the crude product from Step 1 in ethanol (EtOH).
Add hydrazine monohydrate (N₂H₄·H₂O, 2-4 eq).
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
Cool the mixture to room temperature and filter off the precipitate, washing the solid with cold ethanol.
Concentrate the filtrate under reduced pressure.
Perform an acid-base extraction as described in the purification section to isolate the final product, 3-(3,5-difluorophenoxy)propan-1-amine.
Troubleshooting Decision Tree
Caption: Decision Tree for Low Yield Troubleshooting.
Technical Support Center: Overcoming Solubility Issues with 3-(3,5-Difluorophenoxy)propan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter solubility bottlenecks when integrating 3-(3,5-Difluorophenoxy)propan-1-amine into their workflows...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter solubility bottlenecks when integrating 3-(3,5-Difluorophenoxy)propan-1-amine into their workflows. While this molecule is a highly versatile building block in medicinal chemistry, its physicochemical properties often cause unexpected precipitation during phase transfers or assay preparations.
This guide is designed to diagnose the root causes of these solubility issues and provide self-validating, field-proven protocols to keep your experiments running smoothly.
Chemical Profiling & The Causality of Insolubility
To troubleshoot solubility, we must first understand the molecular environment. The structure of 3-(3,5-Difluorophenoxy)propan-1-amine features a lipophilic 3,5-difluorophenoxy ring tethered to a hydrophilic primary amine.
The Root Cause: Most commercial vendors supply this compound as a hydrochloride (HCl) salt (CAS: 1864057-12-4) to prevent oxidative degradation and enhance solid-state shelf life[1].
Causality: The HCl salt forms a rigid ionic lattice. While this lattice is easily disrupted by high-dielectric solvents (like water or DMSO), non-polar organic solvents (such as dichloromethane, ethyl acetate, or hexanes) lack the solvation energy required to separate the protonated amine (
R−NH3+
) from the chloride anion (
Cl−
)[2].
To achieve solubility in non-polar organic solvents, the ionic lattice must be neutralized via "free-basing," shifting the molecule from a charged salt to a neutral, highly lipophilic oil or solid.
Diagnostic Decision Tree
Use the following flowchart to determine the correct troubleshooting path based on your target solvent system.
Decision tree for troubleshooting amine solubility based on the target solvent.
Frequently Asked Questions (FAQs)
Q1: Why won't my compound dissolve in dichloromethane (DCM) or ethyl acetate (EtOAc)?A1: You are working with the HCl salt form. The ionic nature of the protonated amine prevents dissolution in low-dielectric organic solvents. You must convert it to the free base form (neutral amine) to utilize these solvents for organic synthesis or chromatography[2].
Q2: I need to keep the compound in its salt form but must use an organic solvent for my biological assay. What are my options?A2: For biological assays where the salt form must be retained, use polar aprotic solvents. The HCl salt exhibits excellent solubility in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[3]. Ensure your final aqueous assay buffer can tolerate the residual DMSO/DMF (typically kept below 1% v/v to avoid cellular toxicity).
Q3: How does the 3,5-difluorophenoxy moiety affect solubility compared to an unsubstituted aliphatic amine?A3: Fluorine substitution exerts a strong electron-withdrawing inductive effect. This slightly decreases the pKa of the primary amine compared to an unsubstituted analog. Furthermore, the C-F bonds significantly increase the overall lipophilicity (LogP) of the free base, making the neutral form exceptionally soluble in non-polar organics but highly insoluble in water[4].
Quantitative Solubility Profiles
The table below summarizes the expected solubility behavior of both forms of 3-(3,5-Difluorophenoxy)propan-1-amine to help you select the appropriate solvent system.
Solvent
Dielectric Constant (
ϵ
)
Free Base Solubility
HCl Salt Solubility
Water
80.1
Insoluble (< 1 mg/mL)
High (> 25 mg/mL)
DMSO
46.7
High
High (~ 20-30 mg/mL)
DMF
36.7
High
High (~ 15-20 mg/mL)
Methanol
32.7
High
Moderate (~ 10 mg/mL)
Dichloromethane (DCM)
8.9
High (> 50 mg/mL)
Insoluble
Ethyl Acetate (EtOAc)
6.0
High
Insoluble
Hexanes
1.9
Moderate
Insoluble
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains a physical or chemical checkpoint to confirm success before proceeding.
Protocol A: Free-Basing and Organic Extraction Workflow
Use this protocol when you need to dissolve the compound in non-polar organic solvents (e.g., DCM, EtOAc) for synthesis.
Aqueous Dissolution: Weigh the 3-(3,5-Difluorophenoxy)propan-1-amine HCl salt and dissolve it in distilled water (approx. 10 mL per gram of salt).
Basification: Slowly add 1M NaOH dropwise while stirring.
Self-Validation Checkpoint: Test the aqueous layer with pH indicator paper. The pH must be > 10 to ensure complete deprotonation. Visually, the clear solution will turn cloudy or milky as the lipophilic free base crashes out of the water.
Phase Extraction: Transfer to a separatory funnel. Add an equal volume of Dichloromethane (DCM). Invert gently to mix, venting frequently. Allow the layers to separate. The neutral free base will partition into the lower organic (DCM) layer. Repeat the extraction 3 times.
Drying: Combine the organic layers in an Erlenmeyer flask and add anhydrous Sodium Sulfate (
Na2SO4
).
Self-Validation Checkpoint: Swirl the flask. If the drying agent clumps together, water is still present; add more
Na2SO4
until the newly added granules flow freely like loose sand.
Concentration: Filter off the drying agent and evaporate the DCM under reduced pressure (rotary evaporator) to yield the pure, organic-soluble free base.
Step-by-step phase extraction workflow for converting the HCl salt to the free base.
Protocol B: Preparation of High-Concentration Stock Solutions (Salt Form)
Use this protocol when preparing stock solutions for biological assays where the HCl salt form must be preserved.
Weighing: Weigh the desired amount of the HCl salt into an amber glass vial (to protect from potential photo-degradation over long-term storage).
Solvent Addition: Add anhydrous DMSO or DMF to achieve the target concentration (do not exceed 25 mg/mL to prevent supersaturation).
Agitation: Vortex the vial for 60 seconds, followed by sonication in a water bath at room temperature for 5 minutes.
Verification:
Self-Validation Checkpoint: Hold the vial up to a strong light source. The solution must be completely optically clear. If any micro-particulates or "schlieric" (wavy) lines are visible, sonicate for an additional 5 minutes or slightly dilute the solution.
References
Chemsrc. "CAS#:1864057-12-4 | 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride Chemical Properties." Chemsrc Database. Available at:[Link]
AskFilo. "Separation of Primary, Secondary, and Tertiary Amines from Their Mixture." Chemistry Separation Protocols. Available at: [Link]
purification techniques for 3-(3,5-Difluorophenoxy)propan-1-amine intermediates
Technical Support Center: Troubleshooting & Purification Guide for 3-(3,5-Difluorophenoxy)propan-1-amine Intermediates Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting & Purification Guide for 3-(3,5-Difluorophenoxy)propan-1-amine Intermediates
Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-(3,5-difluorophenoxy)propan-1-amine (CAS 1864057-12-4) and its precursors. This specific aryloxypropylamine scaffold is a critical building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including potassium-competitive acid blockers (P-CABs) like Tegoprazan[1] and various monoamine reuptake inhibitors.
Pathway Visualization
Synthetic pathways and common impurities for 3-(3,5-Difluorophenoxy)propan-1-amine.
FAQ & Troubleshooting: The Nitrile Route
Q: During the synthesis of 3-(3,5-difluorophenoxy)propanenitrile, I am seeing significant unreacted 3,5-difluorophenol. How do I remove it without resorting to column chromatography?
Causality & Expert Insight:
3,5-Difluorophenol is highly electron-deficient due to the inductive electron-withdrawing effects of the two fluorine atoms. This lowers its pKa significantly compared to un-substituted phenol, making it quite acidic. You can exploit this distinct acidity to perform a highly efficient liquid-liquid extraction, driving the unreacted phenol into the aqueous phase while leaving the highly lipophilic 2[2] in the organic layer.
Self-Validating Protocol:
Dilute the crude reaction mixture in an organic solvent with low water miscibility (e.g., Methyl tert-Butyl Ether or Ethyl Acetate).
Wash the organic layer sequentially with 0.5 M aqueous NaOH. Validation check: The aqueous layer will turn slightly yellow/orange if phenoxide is present. Continue washing until a TLC of the organic layer shows no UV-active spot for the phenol.
Wash the organic layer with saturated aqueous NH
4
Cl to neutralize any residual base, followed by brine.
Dry over anhydrous Na
2
SO
4
and concentrate in vacuo.
Q: When reducing the nitrile intermediate to the primary amine using Raney Nickel, my LC-MS shows a massive peak corresponding to a secondary amine dimer. What is the mechanism behind this, and how do I prevent it?
Causality & Expert Insight:
The catalytic hydrogenation of nitriles to primary amines using 3[3] proceeds via a highly reactive imine intermediate. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile, attacking the intermediate imine. This releases ammonia and irreversibly forms a secondary amine dimer. To suppress this transimination equilibrium, the reaction must be flooded with excess ammonia[3]. The excess NH
3
shifts the equilibrium back toward the primary imine, drastically reducing dimer formation.
Self-Validating Protocol (Purification via Salt Precipitation):
If the dimer has already formed, do not attempt free-base silica chromatography—it is plagued by severe tailing. Instead, exploit the differential basicity and steric hindrance of the amines by forming the hydrochloride salt, a technique widely validated for the 4[4].
Dissolve the crude amine mixture in anhydrous Diethyl Ether.
Place the flask in an ice bath (0 °C) and maintain vigorous stirring.
Slowly add 1.0 equivalent of 2M HCl in Diethyl Ether. Validation check: The primary amine HCl salt (3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride) will rapidly precipitate as a dense white solid. The bulkier, more lipophilic secondary amine dimer salt remains highly soluble in the ether phase.
Filter the precipitate via a Büchner funnel and wash with cold anhydrous ether.
FAQ & Troubleshooting: The Boc-Amine Route
Q: I synthesized N-Boc-3-(3,5-difluorophenoxy)propan-1-amine via the Mitsunobu reaction using 3,5-difluorophenol and N-Boc-3-aminopropanol. How do I remove the triphenylphosphine oxide (TPPO) byproduct?
Causality & Expert Insight:
TPPO is notoriously difficult to separate from moderately polar carbamate intermediates via standard normal-phase chromatography because it streaks across multiple fractions. However, TPPO has a highly specific solubility profile—it is highly soluble in dichloromethane and warm ethyl acetate, but practically insoluble in cold, non-polar solvent mixtures.
Self-Validating Protocol:
Concentrate the crude Mitsunobu reaction mixture to a thick syrup in vacuo.
Add a cold mixture of Hexanes/Ethyl Acetate (8:2 v/v). Validation check: As the solvent is added and stirred, the TPPO will rapidly crash out of solution as a fluffy white crystalline solid, while the Boc-protected intermediate remains dissolved.
Vigorously stir at 0 °C for 30 minutes to ensure complete precipitation.
Filter the suspension through a tightly packed pad of Celite and wash the filter cake with cold Hexanes.
Concentrate the filtrate. The remaining material is now largely free of TPPO and can be easily purified via a short silica plug.
Quantitative Data: Chromatographic Parameters
To ensure reproducible purification across all stages of the synthesis, refer to the standardized chromatographic data below.
Compound
Functional Group
Recommended Eluent System
Expected R
f
Troubleshooting Notes
3,5-Difluorophenol
Phenol
Hexanes : EtOAc (7:3)
0.45
Streaks if overloaded; use mild base wash prior to column.
3-(3,5-Difluorophenoxy)propanenitrile
Nitrile
Hexanes : EtOAc (8:2)
0.35
UV active; visualizes strongly with KMnO
4
stain.
N-Boc-3-(3,5-Difluorophenoxy)propan-1-amine
Carbamate
Hexanes : EtOAc (6:4)
0.50
Ninhydrin active (requires heat gun for visualization).
3-(3,5-Difluorophenoxy)propan-1-amine
Primary Amine
DCM : MeOH : NH
4
OH (90:9:1)
0.25
Severe tailing occurs without the 1% NH
4
OH modifier.
References
Google Patents. "US4314081A - Arloxyphenylpropylamines." Google Patents.
minimizing side reactions when using 3-(3,5-Difluorophenoxy)propan-1-amine
Welcome to the Technical Support Center for workflows involving 3-(3,5-Difluorophenoxy)propan-1-amine . As a trifunctional building block, this molecule presents unique synthetic opportunities but also significant chemos...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for workflows involving 3-(3,5-Difluorophenoxy)propan-1-amine . As a trifunctional building block, this molecule presents unique synthetic opportunities but also significant chemoselectivity challenges. It contains a highly nucleophilic primary amine, a Lewis-acid-sensitive alkyl aryl ether linkage, and an electrophilic difluoroarene ring.
This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting to explain the thermodynamic and kinetic causalities behind common side reactions, providing self-validating protocols to ensure high-yield syntheses.
Section 1: Troubleshooting Guides & FAQs
Q1: Why am I getting a complex mixture of products when reacting 3-(3,5-Difluorophenoxy)propan-1-amine with an alkyl halide?The Causality: You are observing over-alkylation (polyalkylation). When the primary amine of your starting material reacts with an alkyl halide, it forms a secondary amine. Because the newly added alkyl group is electron-donating via inductive effects, this secondary amine is more nucleophilic than your starting primary amine[1]. Consequently, the secondary amine outcompetes the primary amine for the remaining alkyl halide, leading to a runaway reaction that generates a difficult-to-separate mixture of secondary amines, tertiary amines, and quaternary ammonium salts[2].
The Mitigation: Abandon direct
SN2
alkylation. Instead, utilize Reductive Amination . By condensing the primary amine with an aldehyde or ketone to form an imine, and subsequently reducing it with a mild hydride source, you restrict the reaction strictly to mono-alkylation[3].
Q2: My yield drops significantly when using Lewis acids (e.g.,
BBr3
) for deprotection steps elsewhere in my molecule. What is happening?The Causality: The ether linkage connecting the propan-1-amine chain to the difluorophenyl ring is highly susceptible to Lewis acid-mediated cleavage. Reagents like boron tribromide (
BBr3
) strongly coordinate to the lone pairs on the ether oxygen. This coordination withdraws electron density, severely weakening the adjacent C-O bond[4]. Subsequent nucleophilic attack by bromide ions (often via a bimolecular mechanism involving charged intermediates) cleaves the ether, yielding 3,5-difluorophenol and a brominated alkyl amine byproduct[5][6].
The Mitigation: If global deprotection is required, avoid harsh Lewis acids. Opt for orthogonal protecting groups (e.g., hydrogenolysis for benzyl ethers, or fluoride-mediated cleavage for silyl ethers) that do not compromise the alkyl aryl ether core.
Q3: At elevated temperatures, my reaction mixture turns dark, and mass spectrometry shows high-molecular-weight oligomers. Why?The Causality: The 3,5-difluorophenoxy ring is electron-deficient. Fluorine is highly electronegative, polarizing the C-F bonds and rendering the ipso carbons electrophilic. Under basic conditions at elevated temperatures, the primary amine of one molecule can act as a nucleophile and attack the fluorinated ring of another molecule via Nucleophilic Aromatic Substitution (
SNAr
)[7]. Fluoride acts as a leaving group in these scenarios, leading to intermolecular cross-coupling, defluorination, and oligomerization[8].
The Mitigation: Keep reaction temperatures below 60°C when the free amine is present. If high temperatures are necessary for a different transformation, temporarily mask the primary amine using a bulky protecting group (e.g., N-Boc) to eliminate its nucleophilicity.
Section 2: Quantitative Data & Reaction Management
Summarizing the thermodynamic drivers and mitigation strategies is critical for experimental planning. Use the table below to adjust your reaction conditions.
Reactive Zone
Primary Side Reaction
Kinetic / Thermodynamic Driver
Diagnostic (LC-MS / TLC)
Mitigation Strategy
Primary Amine
Over-alkylation
Increased nucleophilicity of secondary/tertiary amines.
Caption: Reaction pathway comparing direct alkylation (leading to over-alkylation) vs. controlled reductive amination.
Caption: Major degradation pathways: SNAr at the fluorinated ring and Lewis acid-mediated ether cleavage.
Section 4: Validated Experimental Protocols
Protocol 1: Chemoselective Reductive Amination
Objective: Synthesize a secondary amine from 3-(3,5-Difluorophenoxy)propan-1-amine without triggering over-alkylation.
Causality Check: We utilize Sodium Triacetoxyborohydride (STAB). The electron-withdrawing acetate groups reduce the hydridic character of the boron-hydrogen bond, making STAB mild enough to reduce the iminium ion without reducing the unreacted parent carbonyl[3][9].
Imine Formation: In a flame-dried flask under nitrogen, dissolve 3-(3,5-Difluorophenoxy)propan-1-amine (1.0 eq) and the target aldehyde/ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
Catalysis: Add 1.2 equivalents of glacial acetic acid to facilitate imine formation. Stir at room temperature for 30–45 minutes.
Reduction: Portion-wise, add STAB (1.5 eq). Ensure the temperature does not exceed 25°C to prevent unwanted side reactions.
Self-Validation (Monitoring): Monitor via LC-MS. The reaction is complete when the imine mass is fully converted to the secondary amine mass, and no tertiary amine mass is detected.
Quench & Workup: Quench slowly with saturated aqueous
NaHCO3
(gas evolution will occur). Extract with dichloromethane (DCM), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Protocol 2: N-Boc Protection (Amine Masking)
Objective: Protect the primary amine to prevent
SNAr
and oligomerization during high-temperature downstream steps.
Preparation: Dissolve 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride (1.0 eq) in DCM.
Free-Basing: Add Triethylamine (TEA) (1.5 eq) and stir for 10 minutes to ensure the amine is in its free-base form.
Protection: Cool the flask to 0°C using an ice bath. Slowly add Di-tert-butyl dicarbonate (
Boc2O
) (1.1 eq) dropwise.
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.
Self-Validation (Monitoring): Run a TLC (Ninhydrin stain). The disappearance of the primary amine (which stains dark purple/pink) confirms complete protection.
Workup: Wash the organic layer with 0.1 M HCl to remove unreacted amine and TEA, followed by a brine wash. Dry over
Na2SO4
and evaporate to yield the stable N-Boc protected intermediate.
References
Title: Synthesis of Amines - Organic Chemistry
Source: jackwestin.com
URL:2
Technical Support Center: Optimizing Flash Chromatography for 3-(3,5-Difluorophenoxy)propan-1-amine
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, purifying primary amines like 3-(3,5-Difluorophenoxy)propan-1-amine presents a unique set of chromatographic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, purifying primary amines like 3-(3,5-Difluorophenoxy)propan-1-amine presents a unique set of chromatographic challenges. The molecule features a highly polar, basic primary amine tethered to a lipophilic, electron-withdrawing 3,5-difluorophenoxy ring.
This guide is engineered to provide field-proven, self-validating protocols and mechanistic troubleshooting to ensure high recovery and baseline resolution of this specific compound.
Diagnostic Workflow
Before committing your crude mixture to a column, use the following diagnostic decision tree to determine the optimal stationary and mobile phase system based on your initial Thin Layer Chromatography (TLC) results.
Diagnostic workflow for selecting chromatography conditions for primary amines.
Troubleshooting Guides & FAQs
Q1: Why does 3-(3,5-Difluorophenoxy)propan-1-amine streak uncontrollably on standard silica gel?A: The primary amine acts as a Lewis/Brønsted base. Standard normal-phase silica gel contains surface silanol groups (Si-OH) which are weakly acidic (pKa ~ 4.5–5.0). The basic primary amine undergoes strong hydrogen bonding and proton-transfer interactions with these silanols[1]. This causes the compound to adsorb irreversibly to the stationary phase, leading to severe band-broadening, tailing, and poor recovery. The lipophilic 3,5-difluorophenoxy moiety cannot overcome this dominant polar retention mechanism on bare silica.
Q2: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as my mobile phase modifier?A: Both act as competing bases to neutralize acidic silica silanols, but their application depends on your solvent system[2]:
TEA (0.1–5% v/v): Highly lipophilic and miscible with standard normal-phase solvents like Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol[3]. Caution: TEA (b.p. 89°C) can be difficult to remove completely during rotary evaporation and may require azeotropic removal with toluene.
NH₄OH (1–2% v/v of a concentrated aqueous solution): Typically used with polar solvent systems (e.g., DCM/MeOH)[3]. It is highly volatile and easier to remove post-purification, but its aqueous nature can cause biphasic splitting in non-polar mixtures like Hexane/EtOAc.
Q3: I added a basic modifier, but my compound is still co-eluting with the 3,5-difluorophenol starting material. What is the next logical step?A: Switch to Reversed-Phase (RP) C18 flash chromatography using an alkaline mobile phase[1]. At a neutral pH, the primary amine is protonated (ammonium ion), making it highly polar and poorly retained on C18. By adjusting the mobile phase pH above the amine's pKa (using 0.1% TEA or ammonium bicarbonate buffer), the amine is forced into its neutral, free-base form[1]. This maximizes the hydrophobic interaction of the 3,5-difluorophenoxy group with the C18 chain, significantly increasing retention and allowing baseline separation from structurally similar impurities.
Q4: Is there a way to avoid mobile phase modifiers entirely to simplify post-purification recovery?A: Yes. You can utilize amine-functionalized (NH₂) silica columns. These stationary phases are covalently bonded with aminopropyl groups, providing a permanently basic surface (pKa ~9.8)[4]. Because the stationary phase itself acts as a "bound modifier," it repels the primary amine analyte, allowing 3-(3,5-Difluorophenoxy)propan-1-amine to elute with sharp peak shapes using standard, modifier-free solvents[1].
Mechanistic Pathway: Silanol Deactivation
Understanding the physical chemistry inside the column is critical for troubleshooting. The diagram below illustrates how basic modifiers rescue amine chromatography.
Mechanistic interaction of silica silanols, primary amines, and basic modifiers.
The following table summarizes the expected performance of 3-(3,5-Difluorophenoxy)propan-1-amine across various chromatographic systems.
Stationary Phase
Mobile Phase System
Modifier
Typical Rf / k'
Peak Shape
Recovery (%)
Bare Silica (NP)
DCM / MeOH (90:10)
None
Rf = 0.0 - 0.1
Severe Tailing
< 40%
Bare Silica (NP)
DCM / MeOH (90:10)
1% TEA
Rf = 0.25 - 0.35
Sharp, Symmetrical
> 85%
NH₂-Silica (NP)
Hexane / EtOAc (50:50)
None
Rf = 0.30 - 0.40
Sharp, Symmetrical
> 90%
C18 (RP)
H₂O / MeCN Gradient
0.1% TEA (pH > 9)
k' = 3.5
Sharp, Symmetrical
> 95%
Validated Experimental Protocols
Protocol A: Normal-Phase Silica Chromatography with TEA Deactivation
Use this protocol when purifying the amine from non-polar starting materials.
Eluent Preparation: Prepare the desired mobile phase (e.g., 90:10 Dichloromethane:Methanol). Add Triethylamine (TEA) to a final concentration of 1% (v/v)[3].
Column Equilibration (Critical Step): Pack the silica gel column. Pass at least 2–3 column volumes (CV) of the TEA-modified mobile phase through the column.
Causality: Silica gel acts as a cation exchanger. If the column is not pre-saturated with the basic modifier, the leading edge of your sample will irreversibly bind to the active silanols at the solvent front, destroying recovery[3].
Sample Loading: Dissolve 3-(3,5-Difluorophenoxy)propan-1-amine in the minimum volume of the modified eluent. Apply evenly to the column head.
Elution: Elute using the modified mobile phase. Monitor fractions via TLC (plates must also be pre-treated with TEA to prevent streaking during analysis).
Post-Purification: Pool product fractions and concentrate via rotary evaporation. Co-evaporate with toluene (2–3 times) to azeotropically remove residual TEA.
Use this protocol when facing severe co-elution with lipophilic impurities or when normal-phase recovery is unacceptably low.
Buffer Preparation: Prepare Mobile Phase A: HPLC-grade Water containing 0.1% TEA (v/v) or 10 mM Ammonium Bicarbonate (pH ~9.5). Prepare Mobile Phase B: Acetonitrile[1].
Column Equilibration: Equilibrate a C18 flash column with 5% B for 3 CVs.
Sample Loading: Dissolve the crude amine in a small volume of DMSO or Mobile Phase A/B mixture. Inject onto the column.
Gradient Elution: Run a gradient from 5% B to 100% B over 15–20 CVs.
Causality: At pH > 9, the primary amine is deprotonated into its free-base form. This neutral state maximizes the hydrophobic interaction between the lipophilic 3,5-difluorophenoxy moiety and the C18 stationary phase[1]. This dramatic increase in retention time allows for baseline resolution from polar impurities that would otherwise co-elute under normal-phase conditions.
Recovery: Lyophilize the collected fractions to remove water and volatile buffers, yielding the pure free base.
References
Successful flash chromatography - Biotage. Available at: [Link]
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]
troubleshooting primary amine oxidation in 3-(3,5-Difluorophenoxy)propan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and chemoselective challenges associated with the oxidation of 3-(3,5-Difluorophenoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and chemoselective challenges associated with the oxidation of 3-(3,5-Difluorophenoxy)propan-1-amine .
Because this substrate features a primary aliphatic amine, an alkyl-aryl ether linkage, and a halogenated aromatic ring, selecting the correct oxidation pathway is critical. Harsh transition-metal oxidants (e.g., RuO₄ or KMnO₄) risk oxidative cleavage of the ether linkage or unselective degradation. Therefore, this guide focuses on highly chemoselective, metal-free oxidation pathways—specifically the conversion of the primary amine to its corresponding nitrile (3-(3,5-difluorophenoxy)propanenitrile) using oxoammonium salts or Trichloroisocyanuric Acid (TCCA).
Diagnostic Overview & Experimental Workflow
The oxidation of aliphatic primary amines to nitriles is a two-stage hydride transfer process. The reaction proceeds through a transient aldimine intermediate, which is notoriously prone to side reactions (e.g., transamination or hydrolysis) if the reaction conditions are not strictly controlled ()[1]. To prevent this, our validated workflow utilizes a slow-addition technique and a stoichiometric proton sink.
Experimental workflow for the oxoammonium-mediated oxidation of primary amines.
Troubleshooting & Mechanistic FAQs
Q: Why is my oxidation stalling at the imine or aldehyde stage instead of forming the target nitrile?Causality: The conversion of a primary amine to a nitrile requires two distinct hydride transfers. The first transfer yields an aldimine. The second transfer (from the aldimine to the oxoammonium oxygen) has a very high activation energy barrier (
ΔG‡=31.8
kcal/mol) because it generates a high-energy protonated acetonitrile species ()[2].
Solution: The reaction is stalling because it lacks a sufficient proton sink. You must use at least 4 to 8 molar equivalents of dry pyridine. Pyridine actively participates in the transition state, abstracting the proton and making the overall oxidation to the neutral nitrile highly exothermic (
ΔG∘=−14
kcal/mol)[2].
Q: I am observing a complex mixture of products, including secondary amines and imines. How do I prevent this?Causality: High concentrations of unreacted primary amine in the reaction vessel will competitively attack the transient aldimine intermediate, leading to transamination and the formation of secondary imines/amines ()[1].
Solution: Implement a strict slow-addition protocol. By adding the 3-(3,5-difluorophenoxy)propan-1-amine solution via a syringe pump at 15–20 mL/h, you ensure the local concentration of the primary amine remains near zero, forcing the oxidant to react exclusively with the aldimine intermediate ()[3].
Q: Can I use Trichloroisocyanuric Acid (TCCA) instead of stoichiometric oxoammonium salts for scale-up?Causality: Yes, TCCA is a highly efficient stoichiometric oxidant when paired with catalytic TEMPO. However, TCCA is a powerful chlorinating agent, and if the kinetics are not controlled, exothermic
N
-chlorination will outcompete the desired oxidation, leading to substrate degradation.
Solution: Maintain the reaction strictly at 5 °C in CH₂Cl₂ and use a 1:1.3 molar ratio of amine to TCCA ()[4]. Ensure catalytic TEMPO is present; without it, the catalytic cycle cannot initiate, and no nitrile will form[4].
This protocol utilizes 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. It is designed as a self-validating system : the active oxidant is a bright yellow solid, while its reduced byproducts (nitroxide/hydroxylamine) are pale or colorless. The visual bleaching of the reaction mixture, combined with a slight exotherm, provides immediate, intrinsic confirmation of successful hydride transfer ()[3].
Reagents:
Substrate: 3-(3,5-Difluorophenoxy)propan-1-amine (10 mmol, ~2.01 g of free base)
Preparation of the Oxidant Slurry: In a flame-dried 500 mL round-bottom flask flushed with nitrogen, suspend 40 mmol of the oxoammonium salt in 100 mL of dry CH₂Cl₂. Add 80 mmol of dry pyridine. Self-Validation Check: The mixture will form a vibrant, opaque yellow slurry.
Substrate Preparation: Dissolve 10 mmol of 3-(3,5-difluorophenoxy)propan-1-amine in 50 mL of dry CH₂Cl₂ to create a 0.2 M solution. (Note: If using the hydrochloride salt[5][6], you must pre-neutralize it to the free base, as protonated amines completely fail to undergo oxidative processes[3]).
Controlled Addition: Load the amine solution into a syringe pump. Add it dropwise to the vigorously stirred oxidant slurry at a strict rate of 15 mL/h at room temperature. Self-Validation Check: The reaction temperature will naturally rise to approximately 30 °C during addition, confirming active oxidation[3].
Completion and Monitoring: Stir for an additional 24–36 h at room temperature. Aliphatic amines are less reactive than benzylic amines; if the yellow color persists and TLC shows incomplete conversion, apply gentle reflux ()[2].
Workup: The presence of excess pyridine requires an extractive acidic workup. Wash the organic layer with cold 1M HCl (3 x 50 mL) to remove pyridine and any trace unreacted amine. Wash with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the nitrile.
Quantitative Data: Comparison of Oxidation Methods
The following table summarizes the performance of various oxidation systems when applied to aliphatic primary amines similar to 3-(3,5-difluorophenoxy)propan-1-amine.
Oxidation System
Molar Ratio (Amine:Oxidant)
Additives / Base
Temp (°C)
Time (h)
Typical Yield
Chemoselectivity Profile
Oxoammonium Salt (4-Acetamido-TEMPO⁺)
1 : 4
Pyridine (8 equiv)
20–30
24–36
80–95%
Excellent: Fully tolerates ethers and halogens; no over-oxidation[2].
TCCA / TEMPO
1 : 1.3
TEMPO (catalytic)
5
2–5
85–90%
High: Rapid kinetics, but requires strict thermal control to prevent chlorination[4].
Ru(p-cym)Cl₂ (Dehydrogenative)
1 : 0.05
None (Base-free)
110
24
~70%
Moderate: Environmentally green, but prone to imine byproducts with aliphatic chains[7].
H₂O₂ / V₂O₅
1 : 1
None
100
16
N/A
Poor: Effective for benzylic amines, but fails to reliably oxidize aliphatic primary amines[8].
References
Bailey, W. F., et al. "Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt." Organic Letters, 2014, 16(24), 6492–6495. URL:[Link]
Kelly, C. B., et al. "Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles." Organic Syntheses, 2018, 95, 80-96. URL:[Link]
Wendlandt, A. E., et al. "Protocols for the Catalytic Oxidation of Primary Amines to Imines." European Journal of Organic Chemistry, 2015. URL:[Link]
Achard, T., et al. "Easy Ruthenium-Catalysed Oxidation of Primary Amines to Nitriles under Oxidant-Free Conditions." ChemComm, 2019. URL:[Link]
Technical Support Center: Scale-Up Synthesis of 3-(3,5-Difluorophenoxy)propan-1-amine
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and pilot plant operators tasked with scaling up the synthesis of 3-(3,5-Difluorophenoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and pilot plant operators tasked with scaling up the synthesis of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride .
This molecule features an [1], a highly privileged pharmacophore utilized in the development of central nervous system (CNS) therapeutics, including serotonin-norepinephrine reuptake inhibitors (SNRIs). Transitioning the synthesis of this intermediate from a milligram-scale laboratory fume hood to a multi-kilogram pilot plant requires strict control over reaction thermodynamics, off-gas management, and solvent toxicity.
Process Workflow & Pathway Visualization
The optimized pilot-scale route avoids the use of explosive azides or hazardous ammonia gas used in traditional bench-scale primary amine syntheses. Instead, we utilize a highly controlled Williamson etherification followed by a scalable Boc-deprotection.
Pilot plant synthetic workflow for 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride.
Troubleshooting & Process FAQs
Q: During the Williamson ether synthesis, we are seeing a 10-15% formation of a dialkylated or C-alkylated byproduct. How do we suppress this?A: This is a classic issue with ambident phenoxide nucleophiles. The electron-withdrawing fluorine atoms in [2] activate the aromatic ring for potential side reactions if the conditions are too harsh. If you are using Sodium Hydride (NaH) in DMF (a common lab-scale choice), the highly dissociated phenoxide ion is prone to C-alkylation. Switch to Potassium Carbonate (
K2CO3
) in Acetonitrile (MeCN). The tighter ion pair and the milder base strictly favor the
SN2
O-alkylation pathway, suppressing C-alkylation to <1%.
Q: Our pilot-scale Boc deprotection using 4M HCl in Dioxane is cost-prohibitive and poses peroxide risks. What is the scalable alternative?A: Dioxane is unsuitable for large-scale manufacturing due to its toxicity, high boiling point, and peroxide-forming potential. The optimal pilot-scale alternative is utilizing [3]. Acetone acts as an excellent "process-friendly" solvent that dissolves the Boc-protected intermediate but acts as an anti-solvent for the resulting hydrochloride salt. This allows the final API intermediate to crystallize directly out of the reaction mixture, eliminating the need for hazardous solvents and downstream chromatography.
Q: How do we manage the massive gas evolution during the Boc deprotection step in a 50L reactor?A: The cleavage of the tert-butoxycarbonyl (Boc) group releases one equivalent of carbon dioxide and one equivalent of isobutylene gas. In a sealed or poorly vented pilot reactor,[4]. To manage this, the protocol must be self-limiting: the aqueous HCl must be dosed continuously via a metering pump over 2-3 hours, rather than added in a single charge. The reaction temperature should be maintained at 40°C to ensure the gas evolves steadily as the acid is added, preventing a delayed, runaway gas release.
Quantitative Data: Boc Deprotection Methodologies
To justify the transition away from bench-scale reagents, review the quantitative comparison of deprotection methodologies below. The data clearly supports Aqueous Acidolysis as the superior pilot-plant strategy.
Deprotection Method
Reagents
Typical Yield
Rxn Temp
Scalability (E-Factor)
Pilot Plant Viability & Causality
Acidolysis (Lab Standard)
20-50% TFA in DCM
>95%
20°C
Poor (High organic waste)
Low: TFA is highly corrosive, toxic, and leaves residual trifluoroacetate salts that require intensive chromatography to purge.
Anhydrous Acidolysis
4M HCl in Dioxane
90-95%
20°C
Moderate
Medium: Dioxane is a toxic peroxide former and expensive at scale. Product isolation requires massive volumes of anti-solvent (ether).
Aqueous Acidolysis (Optimized)
Conc. Aq. HCl in Acetone
90-94%
40°C
Excellent (Solvent recovery)
High: Safe, cost-effective. The product crystallizes directly from the reaction matrix as a high-purity HCl salt[3].
Self-Validating Pilot Plant Protocols
The following Standard Operating Procedures (SOPs) are designed with built-in causality and self-validation checkpoints to ensure process integrity at the 50L scale.
Objective: Synthesis of N-Boc-3-(3,5-Difluorophenoxy)propan-1-amine.
Reactor Preparation: Purge a clean, dry 50L glass-lined reactor with Nitrogen (
N2
) for 15 minutes.
Charge: Add 20 L of anhydrous Acetonitrile (MeCN), followed by 3,5-difluorophenol (2.60 kg, 20.0 mol) and anhydrous Potassium Carbonate (4.15 kg, 30.0 mol, 1.5 equiv).
Causality:
K2CO3
is used instead of NaH to eliminate the generation of explosive hydrogen gas. MeCN provides sufficient polarity to dissolve the reactants while maintaining a tight ion pair to prevent C-alkylation.
Heating & Dosing: Heat the suspension to 60°C. Using a metering pump, dose N-Boc-3-bromopropylamine (4.76 kg, 20.0 mol) dissolved in 5 L of MeCN over 2 hours.
Reflux: Elevate the temperature to 80°C and maintain aggressive agitation for 12 hours.
In-Process Control (IPC) Validation: Sample the reactor and analyze via HPLC. The system is validated to proceed to workup only when the area percent (A%) of 3,5-difluorophenol is < 1.0%. If > 1.0%, continue heating for 2 hours and re-sample.
Workup: Cool to 20°C. Filter the suspension through a Nutsche filter to remove inorganic salts (
KBr
and excess
K2CO3
). Concentrate the filtrate under reduced pressure to yield the intermediate as a viscous pale-yellow oil.
Protocol B: Boc Deprotection & Hydrochloride Salt Formation
Objective: Synthesis of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride.
Charge: Transfer the crude intermediate from Protocol A (~5.7 kg) into a 50L reactor. Add 25 L of technical-grade Acetone. Stir at 200 RPM until fully dissolved.
Causality: Acetone is selected because it solubilizes the Boc-protected intermediate but acts as a powerful anti-solvent for the resulting primary amine hydrochloride salt, driving spontaneous crystallization.
Acid Dosing: Heat the jacket to maintain an internal temperature of 40°C. Begin dosing concentrated aqueous HCl (37%, 3.0 L, ~36.0 mol) via a dropping funnel at a rate of 25 mL/min.
Thermal & Off-Gas Validation: A successful initiation is validated by a steady, controlled evolution of gas (bubbling of
CO2
and isobutylene) and a mild exotherm. The internal temperature must self-maintain between 38-42°C. If the temperature drops below 35°C, pause dosing to prevent a buildup of unreacted acid, which could lead to a delayed, violent gas release.
Crystallization: Once dosing is complete, stir at 40°C for 2 hours. The product will begin to precipitate as a dense white solid.
Cooling & Isolation: Ramp the reactor temperature down to 0°C over 3 hours to maximize crystal yield.
Filtration: Discharge the slurry to a centrifuge or Nutsche filter. Wash the filter cake with 5 L of chilled (0°C) acetone. Dry under vacuum at 45°C to constant weight.
Validation: The final API intermediate should yield approximately 4.0 - 4.2 kg (89-94% overall yield) with an HPLC purity of >99.0%.
References
Serotonin–norepinephrine reuptake inhibitor, Wikipedia. Available at:[Link]
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone, Organic Process Research & Development (ACS Publications). Available at:[Link]
Technical Support Center: Handling & Moisture Sensitivity of 3-(3,5-Difluorophenoxy)propan-1-amine
Mechanistic Overview: The Vulnerability of Primary Amines 3-(3,5-Difluorophenoxy)propan-1-amine (CAS: 1864057-12-4) is a valuable building block in pharmaceutical synthesis, featuring a highly nucleophilic primary alipha...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Overview: The Vulnerability of Primary Amines
3-(3,5-Difluorophenoxy)propan-1-amine (CAS: 1864057-12-4) is a valuable building block in pharmaceutical synthesis, featuring a highly nucleophilic primary aliphatic amine. However, this nucleophilicity is its primary vulnerability when exposed to ambient conditions.
Primary amines act as strong bases and nucleophiles. Upon exposure to atmospheric carbon dioxide and moisture, the amine nitrogen nucleophilically attacks CO₂ to form a zwitterionic intermediate. This intermediate is rapidly deprotonated by a second equivalent of the free amine, resulting in the formation of stable alkylammonium carbamate and bicarbonate salts[1]. This moisture-induced chemisorption fundamentally alters the stoichiometry of the reagent, consuming two equivalents of amine for every molecule of CO₂ absorbed, which leads to unexplained yield drops in downstream coupling reactions[1][2].
Troubleshooting FAQs
Q1: My amidation reactions using 3-(3,5-Difluorophenoxy)propan-1-amine are suddenly yielding <40% product, and I noticed a white crust around the reagent bottle cap. What is happening?Mechanistic Cause: The white crust is a visual indicator of carbamate salt formation. When the amine is exposed to air, the formation of alkylammonium carbamates drastically reduces the concentration of the active free amine[1]. Because the amine is now locked in a stable salt complex, it loses its nucleophilicity, leading to poor yields in nucleophilic substitution, amidation, or reductive amination reactions[2].
Resolution: You must reverse the carbamate formation. Because the reaction is thermally reversible, you can recover the free amine by heating the reagent under a strict inert gas sparge (Argon or N₂) or mild vacuum to drive off the volatile CO₂ and moisture[2]. Moving forward, strictly adhere to anhydrous Schlenk handling techniques.
Q2: I am trying to quantify the moisture in this amine using standard Karl Fischer (KF) titration, but the endpoint keeps dragging and the water content reads artificially high. How do I fix this?Mechanistic Cause: 3-(3,5-Difluorophenoxy)propan-1-amine is strongly alkaline. In a standard KF titration cell, highly basic amines shift the pH of the working medium into the alkaline range (pH > 8). This triggers a side reaction where the iodine in the KF reagent undergoes disproportionation rather than reacting exclusively with water[3][4]. The titrator misinterprets this continuous iodine consumption as the presence of water, resulting in dragging endpoints and falsely elevated moisture readings[3].
Resolution: You must buffer the KF solvent. Add a weak acid, such as salicylic acid or benzoic acid, to the titration medium before injecting your sample[4]. This neutralizes the amine, keeping the pH in the optimal range (5–7) for the Karl Fischer redox reaction without causing esterification side reactions[4].
Ensures stoichiometric 1:1 reaction of H₂O and I₂.
Endpoint Speed
Normal
Fast Endpoint
Minimizes time for any residual side reactions to occur.
Sample Injection
Standard Syringe
Gas-tight Syringe (Weighed by difference)
Prevents ambient moisture ingress during transfer.
Experimental Workflows
Protocol A: Modified Volumetric Karl Fischer Titration for Amines
Self-Validating Principle: By pre-titrating the buffered solvent to a stable drift rate, the system validates that the environment is perfectly anhydrous before the sample is introduced.
Solvent Preparation: Add 30-50 mL of an appropriate KF solvent (e.g., methanol or ethanol-based) into the titration cell[5].
Buffering: Add 5-10 grams of anhydrous salicylic acid or benzoic acid to the solvent[4]. Causality: This provides the necessary buffer capacity to neutralize the highly basic 3-(3,5-Difluorophenoxy)propan-1-amine upon injection, preventing pH drift.
Pre-Titration: Start the titrator to dry the solvent and buffer mixture. Wait until the drift rate stabilizes (typically <10 µ g/min ).
Sample Preparation: Draw approximately 0.5 - 1.0 mL of the amine into a gas-tight syringe under an inert atmosphere. Weigh the filled syringe on an analytical balance to 0.1 mg accuracy.
Injection & Titration: Inject the sample directly into the titration cell through the septum. Immediately re-weigh the empty syringe to determine the exact sample mass by difference[3][4].
Execution: Run the titration using a "fast endpoint" setting to outpace any potential slow side reactions with the KF reagents[3][4].
Protocol B: Anhydrous Handling and Recovery
Storage: Always store 3-(3,5-Difluorophenoxy)propan-1-amine in a tightly sealed amber glass bottle, backfilled with Argon, at 2-8°C.
Equilibration: Before opening, allow the bottle to warm to room temperature in a desiccator. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture into the hygroscopic amine.
Recovery of Degraded Reagent: If carbamate formation is suspected, dissolve the amine in an anhydrous, high-boiling solvent (e.g., toluene). Heat the solution to 80-100°C under a continuous Argon sparge for 2 hours. The thermal energy breaks the carbamate bonds, and the sparge physically removes the liberated CO₂ and H₂O[2].
Pathway Visualization
Moisture-induced carbamate formation pathway vs. anhydrous handling of primary amines.
References
In Situ Nuclear Magnetic Resonance Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Non-aqueous Systems: Evidence for the Formation of Carbamic Acids and Zwitterionic Species | Energy & Fuels - ACS Publications
Source: acs.org
URL:[Link]
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - MDPI
Source: mdpi.com
URL:[Link]
What Is Karl Fischer Titration? - Mettler Toledo
Source: mt.com
URL:[Link]
Comparative Reactivity Guide: 3-(3,5-Difluorophenoxy)propan-1-amine vs. Benzylamine
Executive Summary & Structural Rationale In modern medicinal chemistry and organic synthesis, the selection of primary amine building blocks dictates not only the physicochemical properties of the final compound but also...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry and organic synthesis, the selection of primary amine building blocks dictates not only the physicochemical properties of the final compound but also the kinetic efficiency of the synthetic route. This guide objectively compares two distinct primary amines: Benzylamine , a classical, compact benzylic amine, and 3-(3,5-Difluorophenoxy)propan-1-amine , a highly functionalized aliphatic amine featuring an extended ether-linked spacer[1].
While both serve as nucleophiles in standard transformations (e.g., amide couplings, reductive aminations, and nucleophilic aromatic substitutions), their reactivity profiles diverge sharply due to a complex interplay of inductive electronic effects and steric encumbrance. Understanding these differences is critical for optimizing reaction conditions and predicting transition-state dynamics.
Electronic vs. Steric Dynamics: The Causality of Reactivity
The fundamental reactivity of an amine is governed by the availability of its nitrogen lone pair (basicity/nucleophilicity) and its ability to navigate steric crowding during the transition state.
Benzylamine (The Compact Electrophile-Seeker): Benzylamine features a primary amine separated from a phenyl ring by a single methylene (-CH₂-) group. The sp²-hybridized carbons of the adjacent aromatic ring exert a significant inductive electron-withdrawing effect (-I). This pulls electron density away from the nitrogen, lowering its basicity to a pKa of 9.33[2][3]. While electronically less nucleophilic than standard alkylamines, its highly compact structure allows for rapid diffusion and minimal steric clash when attacking hindered electrophiles.
3-(3,5-Difluorophenoxy)propan-1-amine (The Electron-Rich Aliphatic): In contrast, this molecule utilizes a three-carbon propyl chain to separate the amine from the electron-withdrawing oxygen and difluorophenyl ring. This aliphatic spacer effectively insulates the nitrogen from the -I effect[4]. Consequently, the nitrogen behaves much like a standard aliphatic amine (which typically exhibit pKa values between 10.5–10.7)[4], though slightly attenuated to an estimated pKa of ~9.9 due to the distant ether linkage. This higher electron density increases its intrinsic nucleophilicity[5][6]. However, the extended, flexible chain terminating in a bulky aryl group introduces significant "steric drag" and entropic penalties in crowded transition states.
Fig 1: Electronic and steric factors dictating the reactivity pathways of the two primary amines.
Physicochemical & Kinetic Profiling
The following table synthesizes the quantitative and qualitative parameters that dictate the performance of these two amines in synthetic workflows.
High (Aliphatic +I effect enhances lone pair availability)
Steric Profile
Highly compact, minimal transition-state penalty
Extended flexible chain, bulky terminal aryl group
Optimal Use Case
Crowded electrophiles, reductive aminations
Unhindered electrophiles, SNAr reactions
Self-Validating Experimental Protocols
To objectively compare the performance of these amines, we must employ self-validating experimental designs. The protocols below are engineered to eliminate external variables (such as temperature fluctuations or reagent degradation) by utilizing internal competition and decoupled kinetic steps.
Objective: To empirically determine intrinsic nucleophilicity by forcing both amines to compete for a limited pool of electrophile.
Causality & Design: Running separate reactions introduces run-to-run variations. By placing both amines in the same flask with a substoichiometric amount of 2,4-dinitrofluorobenzene (Sanger's reagent), they compete directly in the exact same microenvironment. The ratio of the resulting products directly reflects their relative reaction rates (
ka/kb
), providing an internally validated kinetic preference.
Step-by-Step Methodology:
Standard Solution Preparation : In a dry 10 mL volumetric flask, dissolve exactly 1.0 mmol of benzylamine and 1.0 mmol of 3-(3,5-difluorophenoxy)propan-1-amine in anhydrous acetonitrile. Add 0.5 mmol of biphenyl as an inert internal standard (critical for precise HPLC calibration).
Thermoregulation : Transfer 5 mL of this solution to a jacketed reaction vessel maintained strictly at 25.0 °C under argon. Reasoning: Amine nucleophilicity is highly temperature-dependent; strict thermoregulation prevents kinetic drift.
Electrophile Introduction : Rapidly inject 0.2 mmol of 2,4-dinitrofluorobenzene into the vortexing solution. Reasoning: The substoichiometric electrophile ensures pseudo-first-order competition between the excess amines, preventing reagent depletion from skewing the kinetic ratio.
Kinetic Quenching : At exactly 5, 10, 15, and 30 minutes, withdraw 100 µL aliquots and immediately quench into 900 µL of a 1% Trifluoroacetic acid (TFA) solution. Reasoning: TFA instantly protonates the unreacted amines, completely halting the SNAr reaction and "freezing" the product ratio for accurate downstream analysis.
Quantification : Analyze the quenched samples via HPLC-UV (C18 column, 254 nm). Quantify the peak areas of the two distinct N-substituted products relative to the biphenyl internal standard.
Objective: To evaluate if the higher basicity of the propanamine derivative can overcome its steric drag during a sterically demanding amide bond formation.
Causality & Design: Standard amide couplings (e.g., using HATU/DIPEA) involve simultaneous carboxylic acid activation and aminolysis. To isolate the amine's performance, this protocol decouples the steps by pre-forming the active ester. Continuous in-situ IR monitoring is used to track the reaction without the physical sampling errors associated with traditional aliquots.
Step-by-Step Methodology:
Active Ester Pre-formation : React 1.0 mmol of phenylacetic acid with 1.05 mmol HATU and 2.0 mmol DIPEA in 5 mL anhydrous DMF for 30 minutes. Reasoning: Isolating the aminolysis step ensures the measured kinetics strictly reflect the amine's reactivity, not the activation rate of the carboxylic acid.
Parallel Amine Addition : Split the active ester solution into two identical thermostated vials (25.0 °C). Simultaneously inject 0.5 mmol of benzylamine into Vial A and 0.5 mmol of 3-(3,5-difluorophenoxy)propan-1-amine into Vial B.
In-situ IR Monitoring : Monitor the depletion of the active OAt-ester carbonyl stretch (~1800 cm⁻¹) and the formation of the amide carbonyl stretch (~1650 cm⁻¹) using a ReactIR probe. Reasoning: Continuous in-situ monitoring provides a high-resolution, real-time kinetic profile, eliminating volume changes and ambient moisture exposure.
Data Synthesis : Extract the pseudo-first-order rate constants (
kobs
) for both amines to definitively compare their performance in sterically demanding environments.
References
Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem - NIH
Source: National Institutes of Health (NIH) / PubChem
URL:[Link]
12.3 Basicity of Amines – Fundamentals of Organic Chemistry
Source: Pressbooks
URL:[Link]
HPLC method validation for 3-(3,5-Difluorophenoxy)propan-1-amine purity
HPLC Method Validation for 3-(3,5-Difluorophenoxy)propan-1-amine Purity: A Comparative Guide to Overcoming Silanol Interactions Introduction 3-(3,5-Difluorophenoxy)propan-1-amine (often handled as a hydrochloride salt, C...
Author: BenchChem Technical Support Team. Date: April 2026
HPLC Method Validation for 3-(3,5-Difluorophenoxy)propan-1-amine Purity: A Comparative Guide to Overcoming Silanol Interactions
Introduction
3-(3,5-Difluorophenoxy)propan-1-amine (often handled as a hydrochloride salt, CAS: 1864057-12-4) is a highly specialized fluorinated primary amine utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. Accurately determining its purity is paramount for downstream synthetic success. However, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a classic analytical challenge: the primary amine group (pKa ~9.5) is highly prone to secondary ion-exchange interactions with residual silanols on traditional silica-based stationary phases.
This guide objectively compares three distinct column chemistries and mobile phase strategies to determine the optimal method for quantifying the purity of 3-(3,5-Difluorophenoxy)propan-1-amine. Furthermore, it details a comprehensive, self-validating protocol aligned with ICH Q2(R2)[2] and USP <1225>[3] guidelines.
Part 1: Mechanistic Rationale & Column Comparison
The Causality of Peak Tailing
Traditional reversed-phase HPLC methods often employ acidic mobile phases (e.g., pH 3.0) to suppress the ionization of acidic silanols. However, under these conditions, the primary amine of 3-(3,5-Difluorophenoxy)propan-1-amine is fully protonated (positively charged). Simultaneously, a fraction of residual silanols on standard silica columns (pKa ~4.5) inevitably ionizes. The resulting electrostatic attraction (weak cation exchange) causes the analyte molecules to desorb at non-uniform rates, leading to severe peak tailing, reduced theoretical plates, and poor resolution from closely eluting synthetic impurities.
To overcome this causality, we evaluated three approaches:
Standard C18 (Low pH 3.0): Relies purely on hydrophobic interactions but leaves the amine vulnerable to silanol interactions.
Phenyl-Hexyl (Low pH 3.0): Introduces
π−π
interactions with the difluorophenoxy ring to improve selectivity, though ionic interactions remain unresolved.
High-pH Tolerant BEH C18 (High pH 10.5): Utilizes an Ethylene Bridged Hybrid (BEH) particle (e.g., Waters XBridge) that is structurally stable up to pH 12[4]. By raising the mobile phase pH to 10.5—one full pH unit above the amine's pKa—the analyte is completely deprotonated (neutralized). This eliminates the secondary ionic interactions at the source.
Comparative Performance Data
The following table summarizes the experimental performance of the three systems under gradient elution.
Chromatographic Parameter
Column A: Standard C18 (pH 3.0)
Column B: Phenyl-Hexyl (pH 3.0)
Column C: BEH C18 (pH 10.5)
Retention Time (min)
4.2
5.8
6.5
USP Tailing Factor (
As
)
2.45 (Fail)
1.85 (Marginal)
1.05 (Pass)
Theoretical Plates (
N
)
4,500
7,200
14,800
Resolution (
Rs
)
1.2
1.8
3.5
Verdict
Rejected
Rejected
Selected
Conclusion: The High-pH BEH C18 method drastically outperforms the alternatives. By mechanistically neutralizing the analyte, we achieve a highly symmetrical peak (
As
= 1.05) and superior theoretical plates, ensuring accurate integration and impurity resolution.
Workflow illustrating the selection of the optimal high-pH BEH C18 method.
Part 2: Experimental Protocol (The Winning Method)
A Self-Validating System
To ensure trustworthiness, this protocol operates as a self-validating system. It incorporates a System Suitability Test (SST) that acts as a strict gatekeeper. If the SST criteria are not met prior to the run, the system automatically invalidates the sequence, preventing the generation of erroneous analytical data.
Step-by-Step Methodology
Mobile Phase Preparation:
Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate (10 mM) in 1000 mL of LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.
Gradient Program: 0-2 min (20% B), 2-8 min (20%
→
80% B), 8-10 min (80% B), 10-10.1 min (80%
→
20% B), 10.1-15 min (20% B).
Sample Preparation:
Diluent: Water:Acetonitrile (50:50, v/v).
Standard Solution: Accurately weigh 50 mg of 3-(3,5-Difluorophenoxy)propan-1-amine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
System Suitability Test (SST) Execution:
Inject the Standard Solution six times consecutively before analyzing unknown samples.
Acceptance Criteria: %RSD of peak area
≤
2.0%, USP Tailing Factor
≤
1.5, Theoretical Plates
≥
10,000.
Part 3: ICH Q2(R2) Method Validation Results
In accordance with ICH Q2(R2)[2] and USP <1225>[3], the selected method was rigorously validated across four key performance characteristics.
Sequential logic pathway for analytical method validation per ICH Q2(R2).
1. Specificity (Forced Degradation)
The compound was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3%
H2O2
), and thermal (105°C) stress to generate potential degradation products.
Result: All degradation products were baseline resolved from the main 3-(3,5-Difluorophenoxy)propan-1-amine peak. Photodiode array (PDA) analysis confirmed peak purity (Purity angle < Purity threshold).
2. Linearity and Range
Solutions were prepared spanning 25% to 150% of the nominal concentration (1.0 mg/mL).
Concentration Level
Actual Concentration (mg/mL)
Mean Peak Area
25%
0.25
1,250,400
50%
0.50
2,505,100
100%
1.00
5,012,300
150%
1.50
7,510,800
Regression Equation
y = 5008200x - 1250
R2
= 0.9999
3. Accuracy (Recovery)
Samples were spiked with known amounts of the reference standard at 50%, 100%, and 150% levels (n=3 per level).
Spike Level
Amount Added (mg)
Amount Recovered (mg)
Mean Recovery (%)
% RSD
50%
25.0
24.8
99.2%
0.8%
100%
50.0
50.3
100.6%
0.5%
150%
75.0
74.6
99.5%
0.6%
4. Precision (Repeatability & Intermediate Precision)
Six independent sample preparations (1.0 mg/mL) were analyzed on Day 1 (Repeatability) and Day 2 by a different analyst using a different HPLC system (Intermediate Precision).
Parameter
Day 1 (Analyst 1) % Assay
Day 2 (Analyst 2) % Assay
Sample 1
99.5
99.8
Sample 2
99.7
99.4
Sample 3
99.2
99.9
Sample 4
99.8
99.5
Sample 5
99.4
99.7
Sample 6
99.6
99.6
Mean
99.5%
99.6%
% RSD
0.22%
0.18%
References[3] USP <1225> Method Validation - BA Sciences. Available at:https://www.basciences.com/usp-1225-method-validation/[2] Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH) / EMA. Available at:https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-5_en.pdf[1] Screening Compounds P46544: 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride - EvitaChem. Available at:https://www.evitachem.com/product/P46544[4] Shop XBridge BEH Shield RP18 XP Column - Waters Corporation. Available at:https://www.waters.com/nextgen/us/en/shop/columns/186006717-xbridge-beh-shield-rp18-xp-column-130a-25--m-46-mm-x-150-mm-1-pk.html
3-(3,5-Difluorophenoxy)propan-1-amine vs 3-(2,4-difluorophenoxy)propan-1-amine in medicinal chemistry
Objective Comparison Guide: 3-(3,5-Difluorophenoxy)propan-1-amine vs 3-(2,4-Difluorophenoxy)propan-1-amine in Medicinal Chemistry Aryloxypropanamines are widely recognized as a "privileged scaffold" in drug discovery. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Objective Comparison Guide: 3-(3,5-Difluorophenoxy)propan-1-amine vs 3-(2,4-Difluorophenoxy)propan-1-amine in Medicinal Chemistry
Aryloxypropanamines are widely recognized as a "privileged scaffold" in drug discovery. They serve as versatile linkers and core pharmacophores in the development of CNS agents, kinase inhibitors, and GPCR modulators[1]. The strategic introduction of fluorine atoms onto the phenoxy ring is a fundamental technique to alter the physicochemical properties, binding affinity, and pharmacokinetic profile of a drug candidate[2].
This guide provides an in-depth comparative analysis of two critical structural isomers: 3-(3,5-difluorophenoxy)propan-1-amine and 3-(2,4-difluorophenoxy)propan-1-amine . By examining their electronic distribution, metabolic stability, and synthetic utility, we aim to guide medicinal chemists in selecting the optimal building block for lead optimization.
Structural and Physicochemical Profiling
The primary distinction between these two building blocks lies in the regiochemistry of the fluorine atoms. This positioning dictates the electronic nature of the aromatic ring and its subsequent behavior in biological systems.
3-(3,5-Difluorophenoxy)propan-1-amine: Both fluorine atoms are positioned meta to the ether oxygen. Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing (-I) effect. In the meta position, there is no counteracting resonance donation (+R) to the positions activated by the oxygen. Consequently, the aromatic ring becomes highly electron-deficient[3]. This electron poverty makes the 3,5-difluorophenyl moiety an excellent candidate for face-to-face
π
π
stacking with electron-rich amino acid residues (e.g., Tyrosine, Tryptophan) in target binding pockets.
3-(2,4-Difluorophenoxy)propan-1-amine : The fluorine atoms are positioned ortho and para to the ether oxygen. Here, the strong -I effect is partially offset by the +R effect of the fluorine lone pairs[3]. While the ring is still more electron-deficient than an unsubstituted phenoxy group, it is less so than the 3,5-isomer. The 2,4-substitution pattern is renowned for its use in potent kinase inhibitors, such as the p38
α
inhibitor pamapimod, where it perfectly occupies lipophilic specificity pockets[4].
The most critical causality behind selecting a specific fluorination pattern is the modulation of metabolic stability. Hepatic Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings at the most activated positions. For a phenoxy group, the oxygen's +R effect strongly activates the ortho and para positions toward electrophilic aromatic oxidation[6].
Blocking the Ortho/Para Soft Spots : The 2,4-difluoro substitution directly places highly stable C-F bonds (bond dissociation energy ~126 kcal/mol) at the most vulnerable ortho and para positions. This effectively shuts down the primary route of CYP450-mediated aromatic hydroxylation, drastically improving the half-life (
t1/2
) and oral bioavailability of the compound[6].
Blocking the Meta Soft Spots & Global Deactivation : If the parent scaffold sterically protects the ortho/para positions, or if specific CYP isoforms target the meta positions, the 3,5-difluoro pattern is employed. Furthermore, the extreme electron deficiency of the 3,5-difluorophenoxy ring globally deactivates the entire ring toward oxidative metabolism, providing a secondary mechanism of metabolic protection[3].
CYP450 metabolic blocking logic for fluorinated phenoxy scaffolds.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols describe the synthesis and evaluation of these building blocks.
Protocol A: Synthesis of Fluorinated Phenoxypropanamines
Rationale: A standard Williamson ether synthesis followed by Boc-deprotection is the most robust method for generating these primary amines, avoiding the over-alkylation issues seen with direct reductive amination.
Alkylation : Dissolve 1.0 eq of the corresponding difluorophenol (e.g., 2,4-difluorophenol) and 1.2 eq of N-Boc-3-bromopropylamine in anhydrous DMF.
Deprotonation : Add 2.0 eq of anhydrous
K2CO3
. The mild base selectively deprotonates the phenol (pKa ~7.3-8.0) without degrading the alkyl halide[3].
Heating : Stir the suspension at 80°C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the reaction is complete when the UV-active phenol spot disappears.
Workup : Partition between EtOAc and water to remove DMF and salts. Dry the organic layer over
Na2SO4
and concentrate.
Deprotection : Dissolve the crude intermediate in DCM and cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (DCM:TFA 4:1 v/v). Stir for 2 hours, warming to room temperature. The low initial temperature prevents the cleavage of the newly formed ether bond.
Isolation : Concentrate under reduced pressure. Neutralize with saturated
NaHCO3
and extract with DCM to yield the free amine. Validation: Confirm product mass via LC-MS (ESI+) showing
[M+H]+
at m/z 188.1.
Protocol B: In Vitro Microsomal Stability Assay
Rationale: To empirically validate the metabolic protection afforded by the specific fluorine placement.
Incubation : Incubate 1
μ
M of the synthesized test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.
Initiation : Initiate the reaction by adding 1 mM NADPH.
Sampling : At
t=0,15,30,45,60
minutes, quench a 50
μ
L aliquot with 150
μ
L of ice-cold acetonitrile containing an internal standard (e.g., Verapamil) to ensure extraction efficiency tracking.
Centrifugation & Analysis : Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
Data Processing : Plot the natural log of the remaining compound percentage versus time to calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
Experimental workflow for synthesis and validation of fluorinated amines.
Conclusion
The choice between 3-(3,5-difluorophenoxy)propan-1-amine and 3-(2,4-difluorophenoxy)propan-1-amine is not arbitrary. It requires a strategic alignment of the target's binding pocket electrostatics and the parent molecule's metabolic vulnerabilities. The 2,4-isomer is the premier choice for blocking direct ortho/para oxidation, while the 3,5-isomer offers unique
π
-stacking capabilities and global ring deactivation.
References
Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase . PubMed. Available at:[Link]
The role of fluorine in medicinal chemistry: Improved metabolic stability . Taylor & Francis. Available at: [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . NIH PMC. Available at: [Link]
validating GC-MS results for 3-(3,5-Difluorophenoxy)propan-1-amine batches
Validating GC-MS Results for 3-(3,5-Difluorophenoxy)propan-1-amine: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with fluorinated primar...
Author: BenchChem Technical Support Team. Date: April 2026
Validating GC-MS Results for 3-(3,5-Difluorophenoxy)propan-1-amine: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with fluorinated primary amines. 3-(3,5-Difluorophenoxy)propan-1-amine (CAS 1864057-12-4) is a highly specialized chemical intermediate crucial for downstream pharmaceutical synthesis[1][2]. However, validating its purity—specifically distinguishing it from closely eluting positional isomers like the 3,4-difluoro variant—requires a meticulously designed Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
This guide objectively compares the analytical performance of a High-Purity Grade batch against a Standard Commercial Grade batch. More importantly, it details the causality behind the experimental conditions required to build a self-validating analytical method fully compliant with the ICH Q2(R2) guidelines, which became globally effective in June 2024[3][4].
The Analytical Challenge & Mechanistic Solutions
Direct GC-MS analysis of free primary amines is notoriously unreliable. The active hydrogen atoms on the amine group hydrogen-bond with residual silanol sites on the GC column's stationary phase, leading to severe peak tailing, sample loss, and irreproducible integration. To achieve the accuracy, precision, and specificity mandated by ICH Q2(R2)[5], we must engineer a chemical workaround.
The Causality of Our Protocol Choices:
Derivatization with PFPA: We utilize Pentafluoropropionic anhydride (PFPA) to convert the primary amine into a fluoroamide. This reaction reduces the analyte's polarity and significantly increases its volatility and thermal stability, yielding sharp, symmetrical chromatographic peaks[6].
Solvent Selection (Ethyl Acetate): While toluene is a common GC solvent, empirical data shows it causes considerable quantitative variability during the PFPA derivatization of amines. Ethyl acetate is explicitly chosen as the extraction and injection solvent to ensure quantitative reliability[7].
Acid Scavenging: PFPA acylation generates acidic by-products that actively degrade the GC column's siloxane phase. We introduce Triethylamine (TEA) as an acid scavenger to drive the reaction to completion and protect the analytical column[8].
Oven Temperature Programming: Highly volatile PFP derivatives require aggressive focusing at the head of the column. A starting GC column temperature of 40 °C (rather than the standard 70 °C) is critical for preventing band broadening of the derivatized amine[7].
Batch Comparison Guide: High-Purity vs. Standard Commercial Grade
Using our optimized PFPA-derivatization GC-MS method, we compared two distinct batches of 3-(3,5-Difluorophenoxy)propan-1-amine. The data below highlights how trace impurities in standard grades can compromise downstream synthetic yields.
Table 1: Comparative GC-MS Performance Data
Analytical Parameter
High-Purity Grade
Standard Commercial Grade
Impact on Downstream Synthesis
GC-MS Purity (Area %)
> 99.8%
96.4%
High purity ensures predictable stoichiometric ratios.
3,4-Difluoro Isomer
Not Detected (< LOD)
1.8%
Isomers carry over into final APIs, failing regulatory limits.
Unreacted Fluorophenol
< 0.05%
1.2%
Phenols can poison transition-metal catalysts in next steps.
Signal-to-Noise (S/N)
> 250 at LOQ
85 at LOQ
Higher S/N allows for confident trace impurity profiling.
Peak Asymmetry (As)
1.02 (Perfect Symmetry)
1.05
Validates that the PFPA derivatization was complete.
Visualizing the Validation Workflow
To ensure this method is a self-validating system, the workflow integrates System Suitability Testing (SST) and strict compliance checks before any batch release decision is made.
GC-MS analytical workflow and ICH Q2(R2) validation for fluorinated amine batches.
Self-Validating Experimental Protocol
This protocol is designed to be intrinsically robust. By incorporating a deuterated internal standard (IS), the system automatically flags any derivatization failures or injection anomalies, ensuring trustworthiness in every run.
Step 1: Sample Preparation & Derivatization
Accurately weigh 50 µg of 3-(3,5-Difluorophenoxy)propan-1-amine and transfer to a 1.8-mL glass autosampler vial.
Add 10 µL of Internal Standard solution (e.g., Amphetamine-D5, 100 µg/mL). Causality: The IS corrects for any volumetric losses during the evaporation phase.
Dissolve the mixture in 0.5 mL of anhydrous ethyl acetate[9].
Add 50 µL of PFPA reagent and 10 µL of Triethylamine (TEA)[8].
Cap tightly and incubate at 65 °C for 30 minutes to ensure complete acylation[7][9].
Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess PFPA and acidic by-products.
Reconstitute the residue in 100 µL of ethyl acetate for injection.
Step 2: GC-MS Instrumental Setup
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.
Injection: 1.0 µL, Splitless mode. Inlet temperature: 250 °C.
Oven Program: Initial temperature at 40 °C (hold for 2 min) to focus the highly volatile PFP-derivatives[7]. Ramp at 15 °C/min to 280 °C (hold for 5 min).
MS Parameters: Electron Ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fluorinated fragments to maximize specificity.
Step 3: ICH Q2(R2) Validation Execution
Following the ICH Q2(R2) framework[5][10], the method was validated across key performance characteristics. The results confirm that the procedure is fit for its intended purpose.
Table 2: ICH Q2(R2) Validation Parameters Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Specificity
Baseline resolution of isomers (Rs > 1.5)
Rs = 2.4 (vs 3,4-difluoro isomer)
PASS
Precision (Repeatability)
%RSD ≤ 2.0% (n=6 injections)
%RSD = 0.85%
PASS
Linearity
R² ≥ 0.995 over specified range
R² = 0.9992
PASS
Limit of Quantitation (LOQ)
S/N ≥ 10:1
0.05 µg/mL (S/N = 15)
PASS
Robustness
Stable across ± 2 °C oven variations
No significant change in Rs or %RSD
PASS
References
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]
QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]
Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance. Available at: [Link]
Chemsrc. CAS#:1864057-12-4 | 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride. Available at: [Link]
Molecules (MDPI) / PMC. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Available at:[Link]
A Comparative Guide to Bioisosteric Replacement Strategies: Leveraging the 3-(3,5-Difluorophenoxy)propan-1-amine Scaffold
In the landscape of modern drug discovery, lead optimization is a critical phase where medicinal chemists meticulously refine a promising molecule to enhance its efficacy, selectivity, and pharmacokinetic profile.[1] Bio...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, lead optimization is a critical phase where medicinal chemists meticulously refine a promising molecule to enhance its efficacy, selectivity, and pharmacokinetic profile.[1] Bioisosteric replacement, the strategy of substituting one functional group for another with similar physicochemical properties, stands as a cornerstone of this process.[2][3] This guide provides an in-depth comparison of bioisosteric replacement strategies focusing on the 3-(3,5-difluorophenoxy)propan-1-amine scaffold, a motif of increasing importance in medicinal chemistry. We will explore the rationale behind its use, compare it to common alternatives, and provide detailed experimental protocols for its evaluation.
The aryloxypropanamine framework is a privileged scaffold found in numerous pharmacologically active agents, including well-known antidepressants like fluoxetine and atomoxetine.[4] The strategic introduction of fluorine atoms onto the phenyl ring can profoundly alter a molecule's properties, often leading to improved metabolic stability, enhanced binding affinity, and modulated basicity (pKa).[5] The 3,5-difluoro substitution pattern, in particular, offers a unique combination of electronic and steric effects that can be strategically exploited.
Part 1: The Strategic Value of 3,5-Difluorination
The decision to introduce fluorine into a drug candidate is a calculated one, aimed at addressing specific liabilities of a lead compound. The 3,5-difluorophenyl group is a non-classical bioisostere for a simple phenyl or other substituted rings.[6] Its utility stems from several key principles:
Metabolic Blocking: Phenyl rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at the para-position. This metabolic pathway can lead to rapid clearance and the formation of potentially reactive metabolites. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage.[5] Placing fluorine atoms at the 3 and 5 positions effectively shields the ring from common metabolic attacks, thereby increasing the compound's half-life.[7]
Modulation of Basicity (pKa): The primary amine of the propanamine side-chain is typically basic and exists in its protonated, charged form at physiological pH. The pKa of this amine is a critical determinant of its interaction with targets, off-targets (like the hERG channel), and its absorption and distribution properties. The two electron-withdrawing fluorine atoms on the phenyl ring can lower the pKa of the distal amine by approximately 0.8 units through an inductive effect.[8] This subtle but significant change can be crucial for fine-tuning the overall properties of the molecule.
Enhancement of Target Interactions: Fluorine can participate in unique non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can enhance binding affinity and selectivity for the target protein.[9]
Below is a diagram illustrating the concept of metabolic blocking.
Caption: Metabolic blocking by 3,5-difluorination.
Part 2: Comparative Physicochemical and ADME Properties
The true value of a bioisosteric replacement is judged by its comparative performance. The following table provides illustrative data comparing the 3,5-difluorophenoxy moiety to other common phenyl ring bioisosteres within the context of a propan-1-amine scaffold. The values are estimations derived from medicinal chemistry principles and may vary based on the specific molecular context.
Introduces H-bond acceptor, can improve solubility.
Thiophen-2-yl
~2.4
~9.7
Variable
Can alter conformation, potential for different metabolism.
Note: cLogP and pKa values are estimates and can be influenced by the rest of the molecule. Metabolic stability is a qualitative prediction.
This data highlights the strategic advantage of the 3,5-difluoro substitution. It simultaneously enhances metabolic stability while providing a significant lever to modulate the basicity of the pharmacophoric amine, a combination not easily achieved with the other examples.
Part 3: Experimental Protocols for Evaluation
Rigorous experimental validation is essential to confirm the theoretical advantages of any bioisosteric replacement. Here, we provide standardized, self-validating protocols for two key assays in drug discovery: metabolic stability and receptor binding affinity.
This protocol determines the rate at which a compound is metabolized by liver enzymes, providing a half-life (t½) value.
Objective: To quantify the metabolic stability of test compounds by measuring their rate of disappearance when incubated with human liver microsomes (HLMs).
Materials:
Human Liver Microsomes (pooled, from a reputable supplier)
Test compounds and positive controls (e.g., a rapidly metabolized compound like dextromethorphan)[11]
Acetonitrile with an internal standard (for quenching the reaction)
96-well incubation plates and analytical plates
LC-MS/MS system
Methodology:
Reagent Preparation:
Thaw liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer.[11]
Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.
Prepare stock solutions of test compounds and controls in DMSO (e.g., 1 mM). Create a 1 µM working solution by diluting in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.[12][13]
Incubation:
Add the microsomal solution to the wells of the 96-well plate.
Add the test compound working solution to initiate the pre-incubation. Mix and pre-incubate at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the pre-warmed 2X NADPH solution. This marks time zero (T=0).
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.[11][14]
Sample Analysis:
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
Transfer the supernatant to a new 96-well plate for analysis.
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[14]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[13]
Below is a workflow diagram for the metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assay.
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.[15]
Objective: To determine the inhibitory constant (Ki) of test compounds for a target receptor.
Materials:
Cell membranes or tissue homogenates expressing the target receptor.[15]
A suitable radioligand with high affinity and specificity for the target.
Assay buffer (specific to the receptor, e.g., Tris-HCl with MgCl2).
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand).
Test compounds at a range of concentrations.
Glass fiber filter mats (e.g., GF/C) pre-soaked in a solution like polyethyleneimine.[16]
Scintillation fluid and a scintillation counter or gamma counter.[16]
Methodology:
Plate Setup:
Design a 96-well plate map for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific inhibitor), and competitive binding (radioligand + test compound at various concentrations).[17]
Incubation:
To each well, add the assay buffer, the cell membrane preparation, and either the vehicle, non-specific inhibitor, or test compound dilution.[18]
Add a fixed concentration of the radioligand to all wells to initiate the binding reaction. The chosen concentration is typically near the Kd of the radioligand.
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[16][18]
Filtration and Washing:
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mats. This separates the receptor-bound radioligand from the free radioligand.[17][18]
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
Counting and Data Analysis:
Allow the filters to dry, then add scintillation fluid.
Measure the radioactivity on each filter using a scintillation counter.
Subtract the non-specific binding counts from all other counts to get specific binding.
Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Below is a workflow for the competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The 3-(3,5-difluorophenoxy)propan-1-amine scaffold represents a powerful tool in the medicinal chemist's arsenal for lead optimization. The strategic placement of two fluorine atoms provides a multi-faceted solution to common drug discovery challenges, most notably improving metabolic stability and offering a handle to fine-tune the pKa of the crucial amine functional group.[7][10] While every bioisosteric replacement must be evaluated on a case-by-case basis, the unique combination of properties afforded by this moiety makes it a high-value option for addressing pharmacokinetic and pharmacodynamic liabilities. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess the impact of this and other bioisosteric replacements, enabling data-driven decisions in the quest for safer and more effective medicines.
References
Vertex AI Search. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
Vertex AI Search. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges.
Impurity Profiling of 3-(3,5-Difluorophenoxy)propan-1-amine: A Comparative Guide to Reference Standards
As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks when establishing control strategies for functionalized building blocks. 3-(3,5-Difluorophenoxy)propan-1-amin...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks when establishing control strategies for functionalized building blocks. 3-(3,5-Difluorophenoxy)propan-1-amine is a highly versatile intermediate utilized in the synthesis of various CNS and oncology therapeutics. However, its structural features—specifically the primary amine and the electron-deficient difluorophenoxy ring—make it susceptible to a unique array of process-related side reactions.
Rigorous impurity profiling requires highly pure, well-characterized reference standards. Without them, co-eluting isomers or unreacted starting materials can seamlessly bypass standard quality control, leading to genotoxic risks or yield-limiting downstream API failures. This guide objectively breaks down the mechanistic origins of these impurities and provides a self-validating analytical protocol for their precise quantification.
Mechanistic Origins of Process Impurities
Understanding how impurities form dictates which reference standards are required for your analytical panel. The most common synthetic route involves the O-alkylation of 3,5-difluorophenol[1] with 3-bromopropan-1-amine (typically utilized as a hydrobromide salt[2] or an N-Boc protected intermediate[3]).
The causality of impurity generation in this pathway is driven by reaction kinetics, starting material purity, and the nucleophilicity of the product itself.
Mechanistic origin of process-related impurities during synthesis.
Causality of Impurity Formation:
Residual Starting Materials (Impurities A & B): Incomplete conversion leaves residual 3,5-difluorophenol[4] and 3-bromopropan-1-amine in the matrix. Impurity B is highly critical; alkyl halides are direct-acting DNA alkylating agents and are classified as Potential Genotoxic Impurities (PGIs).
Isomeric Contaminants (Impurity C): Commercially sourced 3,5-difluorophenol often contains trace positional isomers (e.g., 2,4-difluorophenol). These propagate through the synthesis, generating isomeric phenoxypropylamines.
Over-alkylation (Impurity D): If the primary amine is unprotected during the O-alkylation step, it acts as a competing nucleophile, reacting with another equivalent of the alkylating agent to form a secondary amine dimer. While N-Boc protection mitigates this[3], incomplete protection/deprotection cycles can still yield this impurity.
Comparative Analysis of Reference Standards
When establishing a chromatographic control strategy, selecting the appropriate reference standards is paramount. Table 1 compares the critical reference standards required for a complete impurity profile, summarizing their quantitative analytical parameters.
Table 1: Quantitative Comparison of Required Reference Standards
Impurity Profile
Reference Standard Required
Origin / Classification
MW ( g/mol )
Expected RRT*
Target LOD (ppm)
Analytical Challenge
Impurity A
3,5-Difluorophenol
Unreacted SM1
130.09
~0.85
< 500
High volatility; poor UV response at standard wavelengths.
Impurity B
3-Bromopropan-1-amine
Unreacted SM2
137.98
~0.30
< 15 (PGI)
Lack of chromophore requires MS or CAD detection.
Impurity C
3-(2,4-Difluorophenoxy)propan-1-amine
Isomeric SM Contaminant
187.19
~0.98
< 1000
Nearly identical polarity to target; requires optimized stationary phase.
Impurity D
Bis(3-(3,5-difluorophenoxy)propyl)amine
Over-alkylation Dimer
357.35
~1.45
< 1000
Strong retention on C18; requires high organic gradient flush.
Target
3-(3,5-Difluorophenoxy)propan-1-amine
Product / API Intermediate
187.19
1.00
N/A
Primary amine causes severe peak tailing on acidic silica.
*Relative Retention Time (RRT) based on the protocol detailed in Section 3.
To achieve baseline separation of the target intermediate from its isomeric and process impurities, a highly optimized chromatographic method is required.
Scientific Rationale: Basic aliphatic amines suffer from severe peak tailing on traditional acidic silica columns due to secondary ion-exchange interactions with residual silanols. To counteract this causality, we employ a high-pH mobile phase (pH 9.5) to fully deprotonate the primary amine, paired with an Ethylene Bridged Hybrid (BEH) C18 stationary phase designed to withstand alkaline conditions without dissolution.
Self-validating high-performance liquid chromatography workflow for impurity profiling.
Step-by-Step Chromatographic Protocol
Standard Preparation: Prepare a mixed reference standard solution containing Impurities A, C, and D at 0.15% (w/w) relative to the sample concentration, and Impurity B at 15 ppm to satisfy Threshold of Toxicological Concern (TTC) limits.
Sample Preparation: Accurately weigh 10 mg of the 3-(3,5-Difluorophenoxy)propan-1-amine sample and dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1 mg/mL concentration.
Column Selection: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm). Note: If Impurity C (2,4-isomer) co-elutes, substitute with a Pentafluorophenyl (PFP) column to leverage
π−π
and dipole interactions for isomer resolution.
Mobile Phase:
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with dilute ammonia.
Mobile Phase B: LC-MS Grade Acetonitrile.
Gradient Program:
0–5 min: 5% B
5–20 min: Linear ramp to 60% B
20–25 min: Linear ramp to 90% B (Flushes Impurity D)
25–30 min: Re-equilibration at 5% B
Detection Parameters: UV at 210 nm (captures aromatic impurities A, C, D, and Target) in series with a Single Quadrupole MS in Selected Ion Monitoring (SIM) mode (m/z 138.0 [M+H]+) to detect the non-UV absorbing Impurity B.
System Suitability & Self-Validating Criteria
A robust analytical method must be a self-validating system. Before sample analysis, the standard injection must pass the following causality-driven criteria:
Resolution (
Rs
) > 1.5 between 3-(3,5-Difluorophenoxy)propan-1-amine and Impurity C.
Validation Causality: Ensures baseline separation of the critical isomeric pair, proving the column chemistry is actively resolving dipole differences.
Tailing Factor (
Tf
) < 1.5 for the main target peak.
Validation Causality: Confirms that the high-pH mobile phase is effectively suppressing secondary silanol interactions. A
Tf
> 1.5 indicates mobile phase buffer depletion or column voiding.
Signal-to-Noise (S/N) > 10 for Impurity B (3-Bromopropan-1-amine) at the 15 ppm limit.
Validation Causality: Guarantees the MS detector sensitivity is adequate for strict PGI monitoring.
Benchmarking 3-(3,5-Difluorophenoxy)propan-1-amine Against Its Non-Fluorinated Analog: A Comprehensive Guide to Metabolic Stability and Physicochemical Profiling
Executive Summary In modern lead optimization, the strategic installation of fluorine is a cornerstone technique for modulating a drug candidate's pharmacokinetic (PK) and physicochemical properties . This technical guid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern lead optimization, the strategic installation of fluorine is a cornerstone technique for modulating a drug candidate's pharmacokinetic (PK) and physicochemical properties . This technical guide provides an objective, data-driven comparison between the functionalized building block 3-(3,5-difluorophenoxy)propan-1-amine and its non-fluorinated analog, 3-phenoxypropan-1-amine . By benchmarking these two scaffolds, we elucidate the profound impact of targeted di-fluorination on metabolic stability, lipophilicity, and membrane permeability, providing actionable insights for drug development professionals.
Mechanistic Rationale: The Physical Organic Chemistry of Fluorination
As an Application Scientist, it is critical to look beyond empirical data and understand the causality of molecular behavior. The primary liability of the non-fluorinated 3-phenoxypropan-1-amine scaffold is its susceptibility to rapid oxidative metabolism. The ether oxygen acts as a strong electron-donating group (EDG), activating the phenyl ring toward cytochrome P450 (CYP450)-mediated electrophilic aromatic oxidation, predominantly at the ortho and para positions.
Installing fluorine atoms at the 3 and 5 (meta) positions fundamentally alters this stereoelectronic landscape. While fluorine is highly electronegative, its placement meta to the ether linkage maximizes its inductive electron-withdrawing effect (-I) across the
π
-system without introducing steric hindrance at the primary sites of metabolism. This global reduction in electron density significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. Consequently, the transition state energy required for CYP450-mediated oxygenation increases, drastically reducing the catalytic rate constant (
kcat
) and extending the compound's half-life .
The table below summarizes the comparative physicochemical and in vitro ADME data. The addition of two fluorine atoms predictably increases lipophilicity (cLogP) while maintaining the basicity of the primary amine, leading to an optimal balance of permeability and metabolic stability.
Parameter
3-Phenoxypropan-1-amine
3-(3,5-Difluorophenoxy)propan-1-amine
Analytical Implication
Molecular Weight
151.21 g/mol
187.19 g/mol
Slight increase; remains well within Lipinski's Rule of 5 optimal space.
To ensure high-fidelity data, the following protocols incorporate internal controls, forming a self-validating system. This guarantees that any observed differences in clearance or permeability are strictly due to the structural modifications (fluorination) rather than assay drift.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: Quantify intrinsic clearance (
CLint
) to assess resistance to CYP450 oxidation.
Causality & Design:
Substrate Concentration (1 µM): Maintained well below the anticipated Michaelis-Menten constant (
Km
) to ensure strict first-order depletion kinetics, allowing accurate half-life calculation.
NADPH-Regenerating System: Utilizing Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase rather than direct NADPH addition prevents cofactor depletion and NADP+ product inhibition, ensuring sustained CYP450 activity over the 45-minute incubation.
Internal Controls: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel to validate the enzymatic viability of the microsome batch.
Step-by-Step Methodology:
Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled human liver microsomes to 37°C.
Spiking: Add the test compound (3-(3,5-difluorophenoxy)propan-1-amine or analog) to achieve a final concentration of 1 µM.
Initiation: Start the metabolic reaction by adding the NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
Sampling: Aliquot 50 µL of the reaction mixture at designated time points (0, 5, 15, 30, and 45 minutes).
Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Calculation: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant (
k
), and calculate
CLint
using the formula:
CLint=(k×V)/microsomal protein concentration
.
Fig 2. Self-validating Human Liver Microsome (HLM) stability assay workflow for clearance tracking.
Lipid Formulation (20% DODD in dodecane): Mimics the lipophilic environment of the human intestinal epithelium.
pH Gradient (pH 7.4): Maintains physiological relevance. Since the pKa of both amines is >9.0, they are predominantly ionized at pH 7.4. The increased cLogP of the fluorinated analog compensates for this ionization, facilitating better partitioning into the lipid layer.
Lucifer Yellow Integrity Check: Added to the donor well to ensure the artificial membrane hasn't ruptured (a self-validating step; high fluorescence in the acceptor well invalidates the well).
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM DMSO stock of the test compounds. Dilute to 10 µM in PBS (pH 7.4) containing 100 µM Lucifer Yellow.
Membrane Coating: Coat the PAMPA filter plate (donor compartment) with 5 µL of the 20% DODD lipid solution.
Loading: Add 300 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.
Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
Validation & Analysis: Separate the plates. Read the acceptor plate under a fluorometer to ensure Lucifer Yellow exclusion. Quantify the test compound concentration in both compartments using LC-MS/MS.
Calculation: Calculate the apparent permeability (
Papp
) using the standard steady-state flux equation based on the equilibrium concentrations.
References
The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
URL:[Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
URL:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 3-(3,5-Difluorophenoxy)propan-1-amine
As a Senior Application Scientist, ensuring the safe handling of functionalized amines requires moving beyond simply reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of how a molecule’s structur...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, ensuring the safe handling of functionalized amines requires moving beyond simply reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of how a molecule’s structure dictates its physical behavior, reactivity, and biological interaction.
Below is the comprehensive, step-by-step safety and operational guide for handling 3-(3,5-Difluorophenoxy)propan-1-amine , designed to provide drug development professionals with field-proven, self-validating protocols.
Hazard Assessment & Mechanistic Causality
In laboratory settings, 3-(3,5-Difluorophenoxy)propan-1-amine is most frequently encountered and handled as its hydrochloride salt (CAS: 1864057-12-4)[1]. Understanding the "why" behind its hazard profile is critical for selecting the correct Personal Protective Equipment (PPE):
Sensitization (H317): The primary amine moiety is a strong nucleophile. If it contacts the epidermis, it can covalently bind to skin proteins, triggering an immune response that manifests as severe allergic contact dermatitis[2].
Mucosal Corrosivity (H319): Amines and their hydrochloride salts are highly irritating to mucosal membranes, causing serious eye irritation upon contact with airborne dust or micro-splashes[3].
Lipophilicity & Penetration: The 3,5-difluorophenoxy group significantly increases the molecule's lipophilicity compared to simple aliphatic amines. While the solid hydrochloride salt has low volatility, dissolving this compound in common drug-discovery solvents (e.g., DMSO, DMF, or DCM) strips away its ionic protection. The resulting solvated molecule can rapidly penetrate standard laboratory gloves, carrying the sensitizing amine directly into the bloodstream.
Thermal Degradation: In the event of a fire or extreme heat, the fluorinated and chlorinated components decompose to emit highly toxic and corrosive fumes, including Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx)[4].
Quantitative Data & Hazard Profile
Table 1: Chemical & Hazard Profile Summary
Property / Hazard
Value / Description
Causality / Operational Implication
Chemical Name
3-(3,5-Difluorophenoxy)propan-1-amine HCl
Active pharmaceutical ingredient building block[1].
Sufficient for incidental contact with the solid hydrochloride salt. Double-gloving ensures a sterile doffing process without contaminating the skin.
Hand Protection (Solution)
Butyl Rubber or Laminated (e.g., Silver Shield)
Critical: Required when handling the compound in DMSO/DMF. Nitrile degrades or allows rapid permeation of lipophilic fluorinated compounds in organic solvents.
Eye Protection
Snug-fitting Chemical Splash Goggles
Protects against airborne dust (solid handling) and micro-splashes (solution handling) that cause H319 severe eye irritation[3]. Safety glasses are insufficient.
Body Protection
Flame-resistant (FR) lab coat, fully buttoned
Prevents particulate accumulation on street clothing. FR material is mandatory if handling alongside flammable organic solvents.
| Respiratory | N95/P100 Particulate Respirator | Prevents inhalation of sensitizing dust if handled outside a hood. Note: All handling should strictly occur inside a certified fume hood. |
Operational Workflows & Methodologies
Protocol 1: Safe Handling and Transfer (Solid Form)
Self-Validating Logic: By verifying environmental controls before exposing the chemical, we eliminate the risk of unexpected aerosolization and inhalation.
Environmental Verification: Check the fume hood's digital airflow monitor. Validate that the face velocity is securely between 100 and 120 feet per minute (fpm). Do not open the chemical container if the alarm is active or flow is inadequate.
PPE Donning: Don a fully buttoned lab coat, chemical splash goggles, and two pairs of nitrile gloves (inner and outer).
Static Mitigation: 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride can build a static charge. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent the fine powder from aerosolizing upon transfer.
Transfer Execution: Open the chemical container deep within the hood (at least 6 inches behind the sash). Weigh the required mass using a smooth, deliberate motion to minimize dust generation.
Sealing & Doffing: Tightly seal the source container. Wipe the exterior of the container with a dry paper towel. Remove the outer pair of gloves inside the hood and dispose of them in a solid hazardous waste bin before touching the sash or exiting the workspace.
Protocol 2: Spill Containment and Disposal Plan
Self-Validating Logic: Immediate isolation prevents cross-contamination, while specific chemical neutralization addresses the halogenated nature of the compound.
Immediate Isolation: If a spill occurs, immediately alert personnel in the vicinity. If the spill is outside the fume hood, evacuate the immediate 10-foot radius.
Assess & Upgrade PPE: If the spill involves a solvent solution (e.g., DMSO), immediately upgrade hand protection to butyl rubber or laminated gloves before attempting cleanup.
Containment (Solid Spill): Do not sweep dry powder, as this generates sensitizing aerosols. Lightly moisten an absorbent pad with water or a dilute weak acid (like 1% acetic acid) to dissolve and trap the hydrochloride salt. Carefully wipe the area from the perimeter inward.
Containment (Liquid Spill): Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust, as the amine may react.
Disposal: Transfer all absorbed material and contaminated PPE into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Halogenated Amine / Toxic Fumes Risk"[4].
Decontamination: Wash the spill surface with a 10% bleach solution or a strong laboratory detergent to degrade any residual organic material, followed by a thorough water rinse.
Decision Logic Visualization
Workflow for PPE selection and handling of 3-(3,5-Difluorophenoxy)propan-1-amine based on state.